Dithianon-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H4N2O2S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6,7,8,9-tetradeuterio-5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H/i1D,2D,3D,4D |
InChI Key |
PYZSVQVRHDXQSL-RHQRLBAQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Dithianon-d4 and its primary use in research?
For Immediate Release
This technical guide provides an in-depth overview of Dithianon-d4, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of the fungicide Dithianon in complex matrices. This document is intended for researchers, analytical chemists, and professionals in the fields of food safety, environmental monitoring, and drug development.
This compound serves as a critical tool in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and reliable measurement of Dithianon residues. Its use compensates for variations in sample preparation and instrumental analysis, leading to highly accurate results.
Core Compound Specifications
This compound is the isotopically labeled form of Dithianon, a broad-spectrum quinone fungicide used to control various fungal diseases on crops.[1][2] The stable isotope label does not alter the chemical properties of the molecule, allowing it to co-elute with the unlabeled analyte and serve as an ideal internal standard.
| Property | Value | Source |
| Chemical Name | 5,10-Dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiin-2,3-dicarbonitrile-d4 | [3] |
| Molecular Formula | C₁₄D₄N₂O₂S₂ | [3][4][5][6] |
| Molecular Weight | ~300.35 g/mol | [3][5][6] |
| Unlabeled CAS No. | 3347-22-6 | [3][7] |
| Isotopic Enrichment | ≥98 atom % D | [6][7] |
| Chemical Purity | >95% (HPLC) | [3] |
Primary Use in Research: An Internal Standard for Dithianon Analysis
The principal application of this compound is as an internal standard (IS) in quantitative analytical methods for the determination of Dithianon residues in various matrices, including fruits, vegetables, and environmental samples.[8][9] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability in LC-MS/MS analysis.[10][11]
Dithianon is known to be unstable under neutral to basic conditions, which can lead to significant losses during sample preparation.[2][8] The addition of this compound at the beginning of the extraction process allows for the correction of these losses, thereby improving the accuracy and reproducibility of the results.[8][12]
Experimental Protocols
A widely adopted and effective method for the analysis of Dithianon in food matrices is the acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[2][8][9]
Acidified QuEChERS Extraction Protocol for Fruits and Vegetables
This protocol is a modified version of the standard QuEChERS method, optimized for the analysis of the pH-sensitive Dithianon.
1. Sample Preparation:
- Homogenize a representative sample of the fruit or vegetable, preferably in a frozen state to minimize degradation.[2][9]
2. Extraction:
- Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.[2][9]
- Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.[2][9]
- Spike the sample with an appropriate volume of this compound internal standard solution.
- Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[2][9]
- Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.[2][9]
- Centrifuge the tube to separate the phases.[9]
3. Final Extract Preparation:
- Take an aliquot of the upper acetonitrile layer.
- The extract is now ready for direct injection into the LC-MS/MS system. A dispersive solid-phase extraction (dSPE) cleanup step with PSA (primary secondary amine) is not recommended as it can lead to losses of Dithianon.[8][9]
LC-MS/MS Instrumental Analysis
The following table summarizes typical instrumental parameters for the analysis of Dithianon and this compound.
| Parameter | Setting | Source |
| LC Column | Acquity UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 µm) or equivalent | [12] |
| Mobile Phase A | 0.01% acetic acid in water + 5% acetonitrile | [12] |
| Mobile Phase B | 0.01% acetic acid in acetonitrile | [12] |
| Flow Rate | 0.4 mL/min | [12] |
| Injection Volume | 2 µL | [12] |
| Ionization Mode | Electrospray Ionization (ESI) Negative | [9][12] |
| MS/MS Transitions | Dithianon: 296 -> 264 (Quantifier), 296 -> 164 (Qualifier) This compound: 300 -> 268 | [12] |
LC Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 4.0 | 70 | 30 |
| 7.0 | 10 | 90 |
| 8.5 | 10 | 90 |
| 8.6 | 80 | 20 |
| 13.5 | 80 | 20 |
| Source:[12] |
Visualizations
Experimental Workflow for Dithianon Analysis
Workflow for Dithianon residue analysis using acidified QuEChERS and LC-MS/MS.
Proposed Mode of Action of Dithianon
While this compound is an analytical standard, understanding the mode of action of the parent compound, Dithianon, is relevant for researchers in toxicology and environmental science. Dithianon acts as a multi-site inhibitor, reacting with thiol groups in various fungal enzymes. This disrupts critical metabolic pathways.
Proposed multi-site inhibitory action of Dithianon on fungal metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CDN-D-8257-0.005G | LGC Standards [lgcstandards.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
In-Depth Technical Guide: Synthesis and Characterization of Dithianon-d4 for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dithianon-d4, a crucial internal standard for the accurate quantification of the fungicide Dithianon. While a detailed, publicly available synthesis protocol for this compound is not available, this document outlines a plausible synthetic approach based on established chemical principles. Furthermore, it details the analytical characterization of this compound and its application in quantitative analysis.
Hypothetical Synthesis of this compound
A definitive, published protocol for the synthesis of this compound is not readily accessible in scientific literature, suggesting a potentially proprietary process. However, a hypothetical synthetic route can be proposed based on the known synthesis of Dithianon. The most probable approach involves the deuteration of the naphthoquinone ring of a suitable precursor prior to the condensation reaction that forms the dithiane ring.
A plausible precursor for this synthesis is 2,3-dichloro-1,4-naphthoquinone-d4. The synthesis would likely proceed as follows:
-
Synthesis of 2,3-dichloro-1,4-naphthoquinone-d4: This could be achieved by the chlorination of 1,4-naphthoquinone-d4. The deuterated 1,4-naphthoquinone (B94277) could be prepared from naphthalene-d8 (B43038) through oxidation.
-
Reaction with a dimercaptoethene salt: The synthesized 2,3-dichloro-1,4-naphthoquinone-d4 would then be reacted with an alkali metal salt of 1,2-dicyano-1,2-dimercaptoethene. This condensation reaction would yield this compound.
The following diagram illustrates this hypothetical synthetic workflow:
Characterization of this compound
The characterization of this compound is crucial for its validation as an analytical standard. The primary techniques employed are mass spectrometry and liquid chromatography.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific multiple reaction monitoring (MRM) transitions are used for quantification.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄D₄N₂O₂S₂ | [1] |
| Molecular Weight | 300.35 g/mol | [1] |
| Parent Ion (m/z) | 300 | [2] |
| Daughter Ion (m/z) | 268 | [2] |
| Declustering Potential (DP) | -80 V | [2] |
| Collision Energy (CE) | -30 V | [2] |
| Cell Exit Potential (CXP) | -1 V | [2] |
| Ionization Mode | ESI Negative | [2] |
| Table 1: Mass Spectrometry Parameters for this compound. |
Liquid Chromatography (LC)
High-performance liquid chromatography (HPLC) is used to separate this compound from other components in a sample matrix. The retention time is a key parameter for identification.
| Parameter | Value | Reference |
| LC System | Waters Acquity UPLC | [2] |
| Column | Acquity UPLC BEH Shield RP 18, 2.1x100 mm, 1.7 µm | [2] |
| Mobile Phase A | 0.01% acetic acid in water + 5% ACN | [2] |
| Mobile Phase B | Acetonitrile (B52724) | [2] |
| Column Temperature | 40 °C | [3] |
| Injection Volume | 2 µL | [3] |
| Table 2: Liquid Chromatography Parameters for this compound Analysis. |
Experimental Protocol: Use of this compound as an Internal Standard
This compound is widely used as an internal standard for the quantification of Dithianon in various matrices, particularly in food samples. The following is a detailed protocol for the analysis of Dithianon in fruits and vegetables using an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[2][4]
Materials
-
Homogenized frozen sample
-
Acetonitrile (ACN) with 1% (v/v) formic acid
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
50 mL centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Extraction Procedure
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.[2]
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.[2]
-
Shake vigorously for 15 minutes using a mechanical shaker.[2]
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[2]
-
Shake for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.[2][5]
-
Collect the supernatant (acetonitrile layer).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Inject the prepared sample into the LC-MS/MS system using the parameters outlined in Tables 1 and 2. The quantification of Dithianon is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing it to a calibration curve.
The following diagram illustrates the analytical workflow:
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Dithianon residues. While the exact synthesis protocol is not publicly documented, a logical synthetic pathway can be inferred from the known chemistry of Dithianon. The well-defined mass spectrometric and chromatographic characteristics of this compound allow for its effective use as an internal standard in robust analytical methods like the acidified QuEChERS procedure coupled with LC-MS/MS. This guide provides the essential technical information for researchers and analytical scientists working with this important analytical standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dithianon-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Dithianon-d4. Intended for a scientific audience, this document consolidates available data, outlines relevant experimental protocols for property determination, and presents key biological and analytical workflows in a clear, visual format. This compound, the deuterated analogue of the fungicide Dithianon, serves as a critical internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples. Understanding its fundamental properties is essential for its accurate application and for the interpretation of experimental results.
Core Physical and Chemical Properties
Quantitative data for this compound is primarily available from suppliers of stable isotope-labeled compounds. It is important to note that while the chemical behavior of deuterated compounds is nearly identical to their non-deuterated counterparts, slight variations in physical properties such as melting point, boiling point, and solubility can occur due to the kinetic isotope effect. The data for the non-deuterated Dithianon is provided for reference.
Table 1: Physical and Chemical Properties of this compound and Dithianon
| Property | This compound | Dithianon (for reference) |
| Chemical Name | 5,10-Dioxo-5,10-dihydronaphtho[2,3-b][1][2]dithiine-2,3-dicarbonitrile-d4 | 5,10-Dioxo-5,10-dihydronaphtho[2,3-b][1][2]dithiine-2,3-dicarbonitrile |
| Synonym(s) | 1,4-Dithiaanthraquinone-2,3-dicarbonitrile-d4; 2,3-Dicyano-1,4-dithiaanthraquinone-d4 | Delan; Thynon |
| Molecular Formula | C₁₄D₄N₂O₂S₂ | C₁₄H₄N₂O₂S₂ |
| Molecular Weight | 300.32 g/mol , 300.3484 g/mol [1][2][3] | 296.3 g/mol [4] |
| CAS Number | Not available | 3347-22-6[2] |
| Isotopic Enrichment | ≥98 atom % D[2] | Not applicable |
| Appearance | Solid (form may vary) | Light brown to dark brown fibrous crystals[5] |
| Melting Point | Data not available | 225 °C, 230 °C[5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Water: practically insoluble, or insoluble.[5] Organic Solvents: Soluble in dichloromethane (B109758) and acetone; slightly soluble in toluene; poorly soluble in hexane.[5][6] |
| Stability | Stable under recommended storage conditions (room temperature, protected from light and moisture).[2] | Decomposed by alkaline media, concentrated acids, and prolonged heating.[4] |
Experimental Protocols for Property Determination
For researchers requiring precise experimental values for the physical and chemical properties of this compound, standardized methodologies should be employed. The following protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended.
Determination of Melting Point (Adapted from OECD Guideline 102)
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this is a sharp, well-defined temperature.
Methodology:
-
Sample Preparation: The this compound sample must be dry and in a finely powdered, homogeneous form.
-
Apparatus: A capillary tube melting point apparatus is commonly used. This can be either a liquid bath or a metal block design.
-
Procedure:
-
A small amount of the powdered sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at which melting begins and is complete are recorded to determine the melting range.
-
For an unknown substance, a preliminary, rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.
-
Determination of Water Solubility (Adapted from OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.
Methodology:
Two primary methods are recommended depending on the expected solubility:
-
Flask Method (for solubility > 10⁻² g/L):
-
A surplus of this compound is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Column Elution Method (for solubility < 10⁻² g/L):
-
A column is packed with an inert support material coated with an excess of this compound.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of this compound in the eluate is measured over time until a plateau is reached, indicating saturation.
-
Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. However, standard analytical techniques can be used for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra would be expected to show a significant reduction or absence of signals in the aromatic region where the deuterium (B1214612) atoms are located, compared to the spectrum of non-deuterated Dithianon. The residual proton signals of the deuterated solvent would be observed (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).[7][8]
-
¹³C NMR spectra would show signals for all carbon atoms, though the signals for deuterated carbons may be broader or show splitting due to C-D coupling.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to be very similar to that of Dithianon. The C-D stretching and bending vibrations would appear at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. Sample preparation can be done by creating a KBr pellet or a Nujol mull.[9]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis spectrum is determined by the electronic structure of the molecule and is not expected to be significantly altered by deuteration. The choice of solvent is critical to avoid interference in the absorption range of interest.
-
Visualizations: Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate its biological mechanism of action and a common analytical workflow.
Caption: Mechanism of action of Dithianon.
Caption: QuEChERS workflow for Dithianon analysis.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Dithianon D4 | CAS | LGC Standards [lgcstandards.com]
- 4. Dithianon | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fao.org [fao.org]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. eng.uc.edu [eng.uc.edu]
Dithianon-d4: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, the procurement of high-purity, well-characterized chemical standards is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a technical overview of Dithianon-d4, including information on suppliers and the key data typically found on a Certificate of Analysis (CoA).
This compound is the deuterated form of Dithianon (B166097), a fungicide. The introduction of deuterium (B1214612) atoms creates a heavier isotopologue, making it a valuable internal standard for quantitative analysis by mass spectrometry. Its use allows for the precise measurement of Dithianon levels in various matrices by correcting for analyte loss during sample preparation and instrumental analysis.
Suppliers of this compound
Several reputable suppliers specialize in providing high-purity deuterated standards for research and analytical purposes. When selecting a supplier, it is crucial to consider factors such as the availability of a comprehensive Certificate of Analysis, stated purity, and adherence to quality management systems like ISO 17025, which ensures the competence of testing and calibration laboratories[1].
Table 1: Notable Suppliers of this compound
| Supplier | Available Quantities | Additional Information |
| LGC Standards | 1 mg, 5 mg, 10 mg[2] | Provides a Certificate of Analysis and Safety Data Sheet (SDS).[1][2] Offers Exact Weight packaging with a certificate indicating the precise mass of the dispensed material[3]. |
| C/D/N Isotopes Inc. | 0.005 g | Provides information on isotopic enrichment (typically 98 atom % D) and the CAS number of the unlabeled compound (3347-22-6).[4] A Certificate of Analysis is available for download[4]. |
| Clearsynth | Custom quantities | Accompanied by a Certificate of Analysis.[5] For research purposes only[5]. |
| HPC Standards | 5 mg (neat), 1 ml (100 µg/ml in Acetonitrile) | Provides a Safety Data Sheet in accordance with Regulation (EC) No 1907/2006 (REACH)[6]. |
Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical standard. For this compound, the CoA is essential for researchers to confirm the identity and concentration of the standard, ensuring the reliability of their analytical methods.
Table 2: Key Data on a Typical this compound Certificate of Analysis
| Parameter | Description | Typical Value/Information |
| Product Name | The common name of the chemical. | This compound[1][4] |
| CAS Number | The unique identifier for the chemical. The deuterated form may not have a CAS number, in which case the unlabeled CAS is provided. | 3347-22-6 (unlabeled)[4][5] |
| Molecular Formula | The chemical formula. | C₁₄D₄N₂O₂S₂[1][5] |
| Molecular Weight | The mass of one mole of the substance. | ~300.32 - 300.35 g/mol [4][5] |
| Lot Number | A unique identifier for the specific batch of the product. | Batch-specific |
| Purity | The percentage of the desired compound in the material. | Typically ≥98% |
| Isotopic Enrichment | The percentage of deuterium incorporation. | ≥98 atom % D[4] |
| Method of Analysis | The analytical techniques used to determine purity (e.g., HPLC, LC-MS, ¹H-NMR). | Varies by supplier |
| Storage Conditions | The recommended temperature and conditions for storing the product to maintain its stability. | Room temperature[4] |
| Expiry Date/Retest Date | The date after which the product should be re-analyzed to ensure its continued purity and stability.[4] | Varies by supplier and batch |
Experimental Workflow for Using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for the quantification of Dithianon using this compound as an internal standard.
Regulatory Context
Dithianon is a regulated pesticide, and maximum residue levels (MRLs) are established in many jurisdictions to protect consumers. For instance, the European Union periodically reviews and updates the MRLs for dithianon in or on food and feed of plant and animal origin[7]. The availability of high-purity standards like this compound is crucial for laboratories conducting regulatory monitoring and risk assessment to ensure compliance with these MRLs.
References
- 1. Dithianon D4 | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. clearsynth.com [clearsynth.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
Degradation Pathways of Dithianon and Dithianon-d4: A Technical Guide
This technical guide provides a comprehensive overview of the degradation pathways of the fungicide Dithianon (B166097) and its deuterated analog, Dithianon-d4. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the chemical and biological transformations of these compounds.
Dithianon, a broad-spectrum quinone fungicide, is subject to various degradation processes in the environment, including hydrolysis, photolysis, and microbial metabolism. Understanding these pathways is crucial for assessing its environmental fate and potential impact. While this compound is primarily used as an internal standard in analytical methodologies to ensure accuracy by compensating for analyte loss during sample preparation, its degradation is presumed to follow similar pathways to the parent compound, potentially with minor variations in reaction kinetics due to the kinetic isotope effect. However, specific comparative degradation studies for this compound are not extensively documented in the available literature.
Abiotic Degradation of Dithianon
Abiotic degradation encompasses processes that are not mediated by living organisms, primarily hydrolysis and photolysis.
Hydrolytic Degradation
Dithianon is susceptible to hydrolysis, with the rate of degradation being highly dependent on pH and temperature. It is notably unstable under neutral to alkaline conditions.[1][2][3][4]
Key Findings:
-
pH Dependence: Dithianon hydrolyzes rapidly in neutral or alkaline solutions.[1][3] It is more stable in acidic conditions.[3][4]
-
Temperature Dependence: Higher temperatures accelerate the hydrolysis of Dithianon.[1]
Quantitative Data on Hydrolytic Degradation:
| Condition | Half-life (DT₅₀) | Reference |
| pH 4, 20°C | 6443 hours | [3] |
| pH 5, 20°C | 12 days | [5] |
| pH 7, 20°C | 0.6 days | [5] |
| pH 7, 25°C | 12.2 hours | [2] |
| pH 9, 20°C | 5.6 hours (8 min) | [3][5] |
| Semillon Grape Juice | 2.8 hours | [6] |
| Pinot Noir Grape Juice | 4.6 hours | [6] |
| Semillon Wine | 0.58 hours | [6] |
| Pinot Noir Wine | 0.29 hours | [6] |
| Apple Juice, 90°C, 20 min | ~44-47% remaining | [1] |
| Apple Juice, 100°C, 60 min | ~1% remaining | [1] |
| Apple Juice, 120°C, 20 min | <1% remaining | [1] |
Identified Hydrolysis Products:
Photodegradation
Dithianon can be degraded by sunlight, both in its solid state and in aqueous solutions.[3][8] The presence of dissolved atmospheric substances can enhance its photodegradation on plant leaves.[8]
Key Findings:
-
Dithianon is unstable when exposed to natural sunlight.[3]
-
Photodegradation is influenced by reactive species such as hydroxyl radicals (·OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃·⁻).[8]
Quantitative Data on Photodegradation:
| Condition | Half-life (DT₅₀) | Reference |
| Solid Phase (Natural Sunlight) | ~68 days | [3] |
| Aqueous Phase (Natural Sunlight) | ~42 days | [3] |
| Aqueous Solution (Artificial Sunlight) | 19 hours | [2] |
| On Yam Plants (Grown on Stakes) | 6.7 days | [9] |
| On Yam Plants (Grown without Stakes) | 3.1 days | [9] |
Identified Photodegradation Products:
-
2,3-dihydro-1,4-dithiaanthraquinone[3]
Biotic Degradation of Dithianon
Biotic degradation involves the transformation of Dithianon by microorganisms in environments such as soil and water.
Key Findings:
-
Dithianon is not expected to be persistent in soil or water systems.[7]
-
In soil, a significant portion of Dithianon can be biodegraded to CO₂ or transformed into smaller molecules.[10]
-
The parent compound, Dithianon, is often the major component of the residue found in plants.[1]
Quantitative Data on Biotic Degradation:
| Environment | Half-life (DT₅₀) (Aerobic) | Reference |
| Soil | 10.5 days | [7] |
Identified Soil Metabolites:
Degradation of this compound
Specific studies detailing the degradation pathways of this compound are scarce in the reviewed literature. It is widely used as a stable isotope-labeled internal standard in analytical methods for the quantification of Dithianon.[5] Its purpose is to mimic the behavior of the unlabeled Dithianon during sample extraction and analysis, thereby correcting for any losses. This implies that its chemical properties and, consequently, its degradation pathways are expected to be very similar to those of Dithianon. The primary difference would likely be in the rate of reactions involving the cleavage of carbon-deuterium bonds, which are stronger than carbon-hydrogen bonds (a phenomenon known as the kinetic isotope effect). This could lead to slightly slower degradation rates for this compound compared to Dithianon, though this remains to be experimentally verified by dedicated comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Dithianon's degradation. The most common analytical technique cited is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[5][11][12][13]
Acidified QuEChERS Sample Extraction for Dithianon Analysis
This method is designed to stabilize Dithianon, which is prone to degradation under neutral or basic conditions.[5][11][13]
Procedure:
-
Homogenization: Homogenize 10-15 g of the sample, preferably in a frozen state.[5][12]
-
Extraction:
-
Centrifugation: Centrifuge the sample to separate the layers.[12]
-
Analysis: The supernatant is then typically diluted and analyzed by LC-MS/MS.[5][13]
Hydrolysis Study Protocol
This protocol is used to determine the rate of Dithianon degradation in aqueous solutions under controlled conditions.
Procedure:
-
Preparation: Prepare sterile buffer solutions at the desired pH values (e.g., 4, 5, 7, 9).[1][3]
-
Spiking: Spike the buffer solutions with a known concentration of ¹⁴C-labeled Dithianon.[1]
-
Incubation: Incubate the solutions at a constant temperature (e.g., 20°C, 90°C, 100°C, 120°C) in a closed system.[1][3]
-
Sampling: Collect samples at regular intervals.
-
Extraction and Analysis: Extract the remaining Dithianon and its degradation products and quantify them using techniques like HPLC.[1]
Visualization of Pathways and Workflows
The following diagrams illustrate the degradation pathways and experimental workflows described in this guide.
Caption: Overview of Dithianon degradation pathways.
Caption: Acidified QuEChERS experimental workflow.
References
- 1. fao.org [fao.org]
- 2. Dithianon | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. Dithianon (Ref: BAS 216F) [sitem.herts.ac.uk]
- 8. Enhanced photodegradation of applied dithianon fungicides on plant leaves by dissolved substances in atmosphere under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Planting and Processing Modes on the Degradation of Dithianon and Pyraclostrobin in Chinese Yam (Dioscorea spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Dithianon-d4 for Environmental Fate and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Dithianon-d4 in environmental fate and metabolism studies. Dithianon is a broad-spectrum fungicide, and its deuterated isotopologue, this compound, serves as a critical internal standard for accurate quantification in complex environmental and biological matrices. Understanding the environmental behavior and metabolic pathways of Dithianon is essential for regulatory assessment and ensuring environmental safety.
It is a widely accepted scientific premise that the isotopic labeling in this compound does not significantly alter its physicochemical properties or biological activity. Therefore, the environmental fate and metabolism of this compound are considered to be representative of the parent compound, Dithianon.
Quantitative Data on Environmental Fate
The environmental persistence and mobility of a pesticide are critical parameters in assessing its potential environmental impact. The following tables summarize key quantitative data for Dithianon.
| Parameter | Matrix | Value | Conditions | Reference |
| Hydrolysis Half-Life (DT₅₀) | Water | 12 days | 20°C; pH 5 | [1] |
| 0.6 days | 20°C; pH 7 | [1] | ||
| 8 minutes | 20°C; pH 9 | [1] | ||
| Aqueous Photolysis Half-Life | Water | 19.2 hours | Artificial sunlight | [2] |
| Soil Degradation (DT₅₀) | Soil | 6.7 days (plants on stakes) vs 3.1 days (plants without stakes) | Field conditions with Chinese Yam plants | [3] |
Degradation and Metabolic Pathways
The breakdown of Dithianon in the environment and in biological systems is a complex process involving hydrolysis, photolysis, and metabolism.
Hydrolysis and Photolysis Degradation Pathway
Dithianon is susceptible to degradation by water (hydrolysis) and light (photolysis). The following diagram illustrates the proposed degradation pathway.
Metabolic Pathway in Plants
In plants, Dithianon is metabolized into various products. The following diagram outlines the proposed metabolic pathway in spinach.
Experimental Protocols
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for the reliable assessment of the environmental fate and metabolism of pesticides. This compound is an ideal internal standard for the analytical component of these studies.
Protocol 1: Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: A minimum of three different soil types are chosen to represent a range of environmental conditions.
-
Test Substance Application: 14C-labeled Dithianon (or Dithianon with this compound as an internal standard) is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days. For the anaerobic phase, the soil is flooded and purged with nitrogen.
-
Sampling: Samples are collected at various time points throughout the incubation period.
-
Extraction and Analysis: Soil samples are extracted using appropriate solvents. The parent compound and its transformation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector.
-
Data Analysis: The rates of degradation (DT₅₀ and DT₉₀ values) of the parent compound and the formation and decline of major metabolites are calculated.
Protocol 2: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This guideline is designed to determine the degradation of a substance in aquatic sediment systems.
Methodology:
-
System Setup: Intact water-sediment cores are collected from two different locations.
-
Test Substance Application: The test substance is applied to the water phase of the cores.
-
Incubation: The systems are incubated in the dark at a controlled temperature for up to 100 days. Aerobic conditions are maintained in the overlying water for the aerobic phase, while anaerobic conditions are established for the anaerobic phase.
-
Sampling: At specified intervals, the water and sediment phases are separated and sampled.
-
Extraction and Analysis: Both water and sediment samples are extracted and analyzed for the parent compound and its transformation products.
-
Data Analysis: Degradation rates in the total system, water, and sediment are determined.
Protocol 3: Bioaccumulation in Fish (OECD 305)
This test evaluates the potential for a chemical to accumulate in fish from the surrounding water.
Methodology:
-
Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is selected.
-
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of 28 days.
-
Depuration Phase: After the exposure period, the fish are transferred to clean water for a depuration period of up to 28 days.
-
Sampling: Fish are sampled at regular intervals during both the uptake and depuration phases.
-
Analysis: The concentration of the test substance in the fish tissue is determined.
-
Data Analysis: The bioconcentration factor (BCF) is calculated, which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
References
The Crucial Role of Dithianon-d4 in the Accurate Monitoring of Fungicide Residues in Agriculture
An In-depth Technical Guide for Researchers and Analytical Scientists
Dithianon (B166097) is a broad-spectrum foliar fungicide widely employed to control fungal diseases such as scab, mildew, and rust on a variety of crops, including pome fruits, grapes, and vegetables.[1][2][3] However, the accurate quantification of its residues in agricultural commodities presents significant analytical challenges. Dithianon is notoriously unstable, particularly in neutral or alkaline conditions, and is susceptible to degradation during sample preparation and analysis.[2][3][4][5][6][7] This instability can lead to variable and artificially low recovery rates, compromising the reliability of residue monitoring.
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Dithianon-d4, has become an indispensable tool. This deuterated analogue serves to compensate for analyte losses and matrix effects, ensuring the accuracy and robustness of analytical methods required for food safety and regulatory compliance.[1][8][9]
The Principle: Isotope Dilution and Compensation for Analytical Variability
The core of the analytical strategy lies in the principle of isotope dilution mass spectrometry (IDMS). This compound is structurally identical to the native dithianon analyte, with the exception that four hydrogen atoms have been replaced by deuterium. This substitution results in a 4-dalton mass increase, allowing the mass spectrometer to distinguish between the analyte and the internal standard.
Because this compound shares the same physicochemical properties as the native compound, it behaves identically during the entire analytical workflow.[8][10] It experiences the same degree of degradation, the same extraction efficiency, and the same response to ionization suppression or enhancement (matrix effects) in the mass spectrometer.[8][10] By adding a known concentration of this compound to the sample at the very beginning of the extraction process, any subsequent losses or signal variations affecting the native dithianon will also affect the deuterated standard in the same proportion.[1] The final quantification is based on the ratio of the analyte signal to the internal standard signal, effectively nullifying any variations and leading to a highly accurate measurement.
Experimental Protocols: A Validated Approach
The most common and validated approach for dithianon residue analysis involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation and Extraction: Acidified QuEChERS
The instability of dithianon, especially in commodities with a high natural pH, necessitates acidification during extraction.[1][2] Using the standard citrate-buffered QuEChERS method can result in very low recoveries.[1] Therefore, an acidified version of the protocol is mandatory for reliable results.
Detailed Protocol:
-
Homogenization: Weigh 10 g of a frozen, homogenized sample into a 50 mL centrifuge tube. It is crucial to keep the sample frozen until analysis to minimize degradation.[6][9]
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in acidified acetonitrile (B52724). This step is critical and must be performed at the earliest stage to effectively compensate for any subsequent losses. [1]
-
Extraction: Add 10 mL of acetonitrile containing 1% (v/v) formic acid.[6][9] Alternatively, 1% sulfuric acid can be used and may offer better protection, especially in high-pH commodities.[1][2]
-
Shaking: Shake the tube vigorously for 15 minutes using a mechanical shaker.[6][9]
-
Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Do not use citrate (B86180) buffer salts.[9]
-
Second Shaking & Centrifugation: Shake for 1 minute and then centrifuge to separate the phases.[6][9]
-
Final Extract: The resulting supernatant (acetonitrile layer) is the final extract for LC-MS/MS analysis. A dispersive SPE (dSPE) cleanup step with Primary Secondary Amine (PSA) sorbent should be avoided as it can lead to low recoveries of the acidic dithianon.[1][2][9]
Instrumental Analysis: LC-MS/MS
The final extracts are analyzed using LC-MS/MS, typically with an electrospray ionization (ESI) source operating in negative ion mode.[1][9]
Data Presentation
Table 1: LC-MS/MS Parameters for Dithianon and this compound
The following table summarizes typical Multiple Reaction Monitoring (MRM) parameters for the analysis of Dithianon and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Dithianon | 296 | 264 (Quantifier) | -80 | -30 |
| Dithianon | 296 | 238 (Qualifier) | -80 | -24 |
| This compound (IS) | 300 | 268 | -80 | -30 |
Data sourced from the EU Reference Laboratory for Single Residue Methods (EURL-SRM).[9]
Table 2: Impact of Extraction Conditions on Dithianon Recovery
This table illustrates the challenge of dithianon analysis and the rationale for using an acidified method in conjunction with this compound.
| Extraction Method | Commodity pH | Expected Dithianon Recovery (without IS) | Role of this compound |
| Standard QuEChERS (Citrate Buffer) | High (e.g., Spinach, Lettuce) | Very Low and Variable[1][2] | Compensates for significant and unpredictable losses. |
| Standard QuEChERS (Citrate Buffer) | Acidic (e.g., Pome Fruit) | Acceptable to Low[2] | Compensates for moderate losses and matrix effects. |
| Acidified QuEChERS (Formic/Sulfuric Acid) | All Types | Improved but still variable [1] | Effectively corrects for remaining losses and matrix effects, ensuring accuracy. [1][9] |
Visualizations
Workflow for Dithianon Residue Analysis
Caption: General workflow for fungicide residue analysis using this compound.
Logical Diagram of Analytical Compensation
Caption: How this compound compensates for analytical variability.
Conclusion
In the landscape of modern agricultural monitoring, ensuring the accuracy of pesticide residue analysis is paramount for consumer safety and international trade. The inherent instability of the fungicide dithianon poses a significant obstacle to achieving reliable data. The use of its deuterated stable isotope, this compound, as an internal standard is not merely a recommendation but a critical requirement for a robust and valid analytical method. By perfectly mimicking the behavior of the target analyte through every stage of the process, this compound enables the effective compensation for both degradation losses and matrix-induced signal fluctuations. This technical guide underscores that the integration of this compound into acidified QuEChERS and LC-MS/MS workflows is the definitive approach for the accurate and defensible quantification of dithianon residues in diverse agricultural matrices.
References
- 1. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Dithianon | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. waters.com [waters.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
Methodological & Application
Application Note: High-Throughput Analysis of Dithianon in Food Matrices using a Validated LC-MS/MS Method with Dithianon-d4 Internal Standard
For research, scientific, and drug development professionals.
This application note describes a robust and sensitive method for the quantitative analysis of the fungicide Dithianon in various food matrices. Due to the inherent instability of Dithianon, particularly in neutral to alkaline conditions, this method incorporates an acidification step during sample preparation and utilizes a stable isotope-labeled internal standard, Dithianon-d4, to ensure accuracy and precision.[1][2][3][4] The protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Dithianon is a broad-spectrum foliar fungicide used to control various fungal diseases on a wide range of crops.[2][5] Regulatory bodies have established maximum residue limits (MRLs) for Dithianon in food products to protect consumer health.[1] The analysis of Dithianon residues presents a challenge due to its susceptibility to degradation.[2][3] This method addresses this challenge through sample acidification, which has been shown to significantly improve the stability of Dithianon during extraction and analysis.[1][2][3] The inclusion of this compound as an internal standard effectively compensates for any variability in sample preparation and matrix effects, leading to reliable quantification.[2][4][5]
Experimental
Sample Preparation: Modified Acidified QuEChERS
A modified QuEChERS protocol with an initial acidification step is employed for the extraction of Dithianon from food matrices.[1][5][6][7] It is crucial to homogenize samples in a frozen state and proceed with the analysis promptly.[5][8]
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1][6]
-
Add 10-15 mL of acetonitrile (B52724) containing 1% acetic acid or 1% formic acid.[1][6]
-
Add an appropriate volume of this compound internal standard solution.[5][8]
-
Vortex for 1 minute or shake vigorously for 15 minutes.[1][5]
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g sodium acetate).[1][5][6]
-
Centrifuge at ≥ 4000 rpm for 5 minutes.[1]
-
Filter an aliquot of the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
Note: A dispersive solid-phase extraction (dSPE) cleanup step with Primary Secondary Amine (PSA) is not recommended as it can lead to low recoveries of the acidic Dithianon analyte.[2][5]
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH Shield RP18, 2.1x100 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.01% acetic acid and 5% acetonitrile[5] |
| Mobile Phase B | Acetonitrile with 0.01% acetic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL[1][5] |
| Column Temperature | 40 °C[4][5] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][5] |
| Ion Spray Voltage | -2500 V[1] |
| Capillary Temperature | 325 °C[1] |
| Vaporizer Temperature | 290 °C[1] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Dithianon and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dithianon (Quantifier) | 296.0 | 264.0 | -30 |
| Dithianon (Qualifier) | 296.0 | 238.0 | -24 |
| This compound | 300.0 | 268.0 | -30 |
Collision energies may require optimization based on the specific instrument used.
Results
This method has been validated for the analysis of Dithianon in various food matrices, including apples and apple juice.[1] The use of an acidified QuEChERS extraction and a stable isotope-labeled internal standard provides excellent sensitivity, accuracy, and precision.
Table 2: Quantitative Performance Data
| Parameter | Result | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.001 mg/kg | Apple, Apple Juice | [1] |
| Linearity (r²) | > 0.99 | Apple, Apple Juice | [1] |
| Recovery | 80 - 110% | Various Fruits & Vegetables | [5] |
| Repeatability (RSD) | < 15% | Apple, Apple Juice | [1] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the routine analysis of Dithianon residues in food. The key aspects of this method, including sample acidification and the use of this compound as an internal standard, are crucial for achieving accurate and reproducible results. This protocol is suitable for food safety laboratories and research institutions involved in pesticide residue analysis.
Detailed Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dithianon and this compound reference standards and dissolve each in 10 mL of acidified acetonitrile (e.g., with 0.4% acetic acid).[8] Store stock solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acidified acetonitrile to create a calibration curve in the desired concentration range (e.g., 0.5 to 100 ng/mL).
2. Sample Preparation Protocol (Modified Acidified QuEChERS)
-
Homogenization: Homogenize at least 200 g of the sample in a frozen state using a suitable blender to obtain a representative analytical portion.
-
Extraction:
-
Weigh 10.0 ± 0.1 g of the frozen homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
-
Spike with the this compound internal standard working solution to achieve a final concentration of, for example, 20 ng/g.
-
Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
-
-
Salting Out:
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.
-
-
Centrifugation:
-
Centrifuge the tube at 5000 rpm for 5 minutes at 10 °C.
-
-
Final Extract:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL autosampler vial.
-
Filter the extract using a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for Dithianon analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Analysis of Dithianon-d4 in Fruits and Vegetables using an Acidified QuEChERS Protocol
Introduction
Dithianon (B166097) is a broad-spectrum foliar fungicide used to control various diseases on a wide range of crops, including pome fruits, stone fruits, berries, and vegetables.[1][2] Due to its potential health risks, regulatory bodies have established maximum residue limits (MRLs) for dithianon in food products, necessitating sensitive and reliable analytical methods for its monitoring.[1][3] A significant challenge in dithianon analysis is its instability, particularly under neutral or alkaline conditions.[3][4] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[5][6] However, the standard citrate-buffered QuEChERS method can lead to low recoveries for dithianon, especially in high-pH commodities.[2][7]
This application note presents a detailed protocol for the analysis of dithianon in fruits and vegetables using a modified, acidified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an acidic extraction environment is crucial for ensuring the stability of dithianon throughout the analytical process.[1][2][7] Furthermore, the incorporation of a labeled internal standard, Dithianon-d4, is highly recommended to compensate for potential recovery losses and matrix effects, thereby improving the accuracy and reliability of the results.[2][8] This method avoids the use of primary secondary amine (PSA) for dispersive solid-phase extraction (dSPE) cleanup, as PSA can remove acidic compounds like dithianon.[1][7][8]
Experimental Protocol
This protocol is based on the European Reference Laboratory for Single Residue Methods (EURL-SRM) guidelines and other validated methods for dithianon analysis.[1][8]
1. Materials and Reagents
-
Dithianon and this compound analytical standards (purity ≥ 99%)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), ~98%
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Deionized water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge capable of ≥ 4000 rpm
-
Syringe filters (0.22 µm PTFE or equivalent)
-
LC-MS/MS system
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dithianon and this compound in acetonitrile.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in acetonitrile.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank fruit or vegetable extract with the working standard solutions to achieve a desired concentration range (e.g., 0.001 - 0.1 µg/mL).
3. Sample Preparation and Extraction (Acidified QuEChERS)
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample, preferably in a frozen state to minimize degradation.[8][9]
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8][9]
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound internal standard solution.
-
Extraction:
-
Salting Out:
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[1]
-
Final Extract:
-
Carefully transfer an aliquot of the upper acetonitrile layer into a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
-
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to maintain an acidic pH.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Dithianon and this compound for quantification and confirmation.
Quantitative Data Summary
The following tables summarize the performance data for the analysis of Dithianon in various fruit and vegetable matrices using an acidified QuEChERS protocol.
Table 1: Recovery and Precision Data for Dithianon in Fruits and Vegetables
| Commodity | Spiking Level (mg/kg) | Extraction Method | dSPE Cleanup | Mean Recovery (%) | RSD (%) | n | Reference |
| Apple | 0.001 | QuEChERS + 1% Acetic Acid | None | 95.3 | 4.2 | 10 | [1] |
| Apple Juice | 0.001 | QuEChERS + 1% Acetic Acid | None | 98.7 | 3.5 | 10 | [1] |
| Cucumber | 0.1 | QuEChERS | None | 68 | 12.5 | 5 | [7] |
| Lemon | 0.1 | QuEChERS | None | 100 | 13.9 | 5 | [7] |
| Apple | 0.1 | QuEChERS | with PSA | 5 | 43 | 6 | [7] |
| Sweet Cherry | 0.09 - 2.0 | QuEChERS + 1% Acetic Acid | MgSO4 + PSA | 101.23 | 0.72 | - | [10] |
| Various Fruits & Vegetables | 0.01 - 0.05 | QuEChERS | - | 85 - 113 | ≤ 8 | - | [3] |
Table 2: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Dithianon | Sweet Cherry | 0.03 | 0.09 | [10] |
| Dithianon | Fruits and Vegetables | - | 0.01 - 0.05 | [3] |
| Dithianon | Apple and Apple Juice | - | 0.001 | [1] |
Visualizations
Caption: Acidified QuEChERS workflow for this compound analysis.
Caption: Logical flow of the this compound analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. benchchem.com [benchchem.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. ijesd.org [ijesd.org]
- 6. gcms.cz [gcms.cz]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sample Preparation of Dithianon-d4 in Soil and Water Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of Dithianon-d4 from soil and water matrices. The methodologies are based on established techniques, including QuEChERS for soil, as well as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for water. Given the inherent instability of Dithianon (B166097) under neutral to alkaline conditions, all protocols emphasize the critical step of acidification to ensure analyte stability and achieve reliable analytical results.[1] this compound is commonly employed as an internal standard to compensate for potential recovery losses during sample preparation.
Sample Preparation of this compound in Soil using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from various food and environmental matrices, including soil.[2][3] The protocol has been adapted to address the specific challenges associated with soil samples and the instability of Dithianon.
Experimental Protocol: Acidified QuEChERS for Soil
This protocol outlines the steps for the extraction and cleanup of this compound from soil samples.
1. Sample Pre-treatment:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
If the soil is dry, hydrate (B1144303) it by adding a specific volume of water and allowing it to equilibrate for at least 30 minutes before extraction. For a 3g air-dried soil sample, 7 mL of water can be added.[2][4]
2. Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid. The acidification of the extraction solvent is crucial for the stability of Dithianon.
-
Add the QuEChERS extraction salts, typically a mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).
-
Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers and pellet the soil particles.[4]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent. PSA helps in removing polar interferences, while C18 removes non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the tube at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is the final extract.
4. Final Extract Preparation:
-
Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis by LC-MS/MS.
Quantitative Data for QuEChERS Method in Soil
The following table summarizes the performance data for the analysis of pesticides in soil using the QuEChERS method.
| Analyte Class | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various Pesticides | 0.01 mg/kg | 71-120 | 1-17 | [5] |
| Various Pesticides | 0.1 mg/kg | 71-120 | 1-17 | [5] |
| Various Pesticides | 1.0 mg/kg | 71-120 | 1-17 | [5] |
| Acid Herbicides | 4 µg/kg | 75.4-98.5 | 3.2-11.8 | [6] |
| Acid Herbicides | 40 µg/kg | 75.4-98.5 | 3.2-11.8 | [6] |
Note: The data presented is for a range of pesticides and may not be specific to this compound, but it is indicative of the method's general performance in soil matrices.
Experimental Workflow for QuEChERS in Soil
Caption: Workflow for this compound extraction from soil using the QuEChERS method.
Sample Preparation of this compound in Water
For aqueous matrices, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective techniques for the isolation and pre-concentration of this compound. The choice of method may depend on the available instrumentation, sample volume, and desired level of automation.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly efficient technique for extracting and concentrating analytes from liquid samples. An automated online SPE-LC/MS method has been developed for the quantification of Dithianon in surface water.[7]
This protocol is based on an automated online SPE system coupled with LC-MS.
1. Sample Pre-treatment:
-
Collect the water sample in a glass bottle.
-
Acidify the water sample to a pH of 3.5 with acetic acid to ensure the stability of Dithianon.[7][8][9] Dithianon is unstable in water at neutral or basic pH.[7][8][9]
-
Spike the acidified water sample with an internal standard (e.g., Warfarin, as used in the reference method, or this compound).
2. Online SPE:
-
A small volume of the acidified water sample (e.g., 1 mL) is loaded onto a polymeric SPE cartridge (e.g., PLRP-S).
-
The system automatically performs the conditioning, loading, washing, and elution steps.
-
The analytes are pre-concentrated on the SPE cartridge.
3. Elution and Analysis:
-
The retained analytes are eluted from the SPE cartridge directly into the LC-MS/MS system for analysis.
-
The chromatographic separation is typically performed on a C18 column with a gradient mobile phase of acetonitrile and water containing 0.05% acetic acid.[7][8][9]
The following table summarizes the validation data for the automated online SPE-LC/MS method for Dithianon in surface water.
| Parameter | Value | Reference |
| Concentration Range | 0.010 - 4 µg/L | [7][8][9] |
| Limit of Detection (LOD) | 0.008 µg/L | [7][8][9] |
| Accuracy (Recovery) | 97.5 - 107.1% | [10] |
| Precision (CV%) | 6.4 - 11.1% | [10] |
Liquid-Liquid Extraction (LLE) for Water Samples
LLE is a conventional and widely used technique for the extraction of organic compounds from aqueous samples.
This protocol provides a general procedure for the LLE of pesticides from water.
1. Sample Pre-treatment:
-
Measure a 0.5 L volume of the water sample.
-
Adjust the pH of the water sample to 2.5 with hydrochloric acid (HCl).[11]
-
Spike the sample with this compound as an internal standard.
2. Extraction:
-
Transfer the acidified water sample to a separatory funnel.
-
Add 50 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Combine the three organic extracts.
3. Drying and Concentration:
-
Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 3 mL using a rotary evaporator.
-
Transfer the concentrated extract to a smaller vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water 6:4 v/v) for LC-MS/MS analysis.[11]
The following table presents recovery data for the LLE of various pesticides from tap and ground water.
| Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tap Water | 89 - 112 | ≤ 10 | [11] |
| Ground Water | 76 - 98 | ≤ 6 | [11] |
Note: This data represents a range for several pesticides and indicates the general effectiveness of the LLE method.
Experimental Workflow for Water Sample Preparation
Caption: General workflows for this compound preparation in water via SPE and LLE.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated online solid-phase extraction-liquid chromatography mass spectrometric analysis of dithianon in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated Online Solid-Phase Extraction–Liquid Chromatography Mass Spectrometric Analysis of Dithianon in Water | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Dithianon-d4 as an Internal Standard for Pesticide Analysis in Food Matrices: Application Notes and Protocols
Introduction
Dithianon (B166097) is a broad-spectrum foliar fungicide used to control various fungal diseases in a wide range of crops. Due to its potential health risks, regulatory bodies have established maximum residue limits (MRLs) for dithianon in food products.[1][2] The analysis of dithianon residues in food matrices presents a significant challenge due to its instability, particularly under neutral or alkaline conditions.[1][2] To ensure accurate and reliable quantification, the use of an isotope-labeled internal standard, such as Dithianon-d4, is highly recommended. This application note provides a detailed protocol for the analysis of dithianon in various food matrices using an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard to compensate for matrix effects and recovery losses.[3][4][5]
Quantitative Data Summary
The use of this compound as an internal standard significantly improves the accuracy and precision of dithianon analysis in various food matrices. The following tables summarize the performance of the analytical method.
Table 1: Method Performance for Dithianon in Apple and Apple Juice
| Parameter | Apple | Apple Juice |
| Limit of Quantification (LOQ) | 0.001 mg/kg | 0.001 mg/kg |
| Recovery at LOQ (n=10) | 95.6% | 98.2% |
| Repeatability (RSDr) at LOQ | 4.2% | 3.8% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Data sourced from an application note by Thermo Fisher Scientific.[1] |
Table 2: Recovery of Dithianon in Various Food Matrices using Acidified QuEChERS
| Food Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) (n=5) |
| Lettuce | 0.1 | 98 | 5 |
| Blueberries | 0.1 | 102 | 4 |
| Cucumber | 0.1 | 95 | 7 |
| Lemon | 0.1 | 100 | 13.9 |
| Data is illustrative and based on findings from the EURL-SRM analytical observation report which highlights the effectiveness of acidified QuEChERS with an internal standard.[5] |
Experimental Protocols
This section details the experimental procedure for the analysis of dithianon in food matrices using this compound as an internal standard.
1. Materials and Reagents
-
Dithianon analytical standard (purity ≥ 99%)
-
This compound internal standard (purity ≥ 99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (≥ 98%)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Deionized water (18.2 MΩ·cm)
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl)
-
Syringe filters (0.22 µm, PTFE)
2. Standard Solution Preparation
-
Dithianon Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dithianon standard and dissolve in 10 mL of acetonitrile.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Acidified QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For high water content commodities, it is recommended to freeze the sample before homogenization.[4]
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid. The acidification is crucial for the stability of dithianon.[1][2][3]
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[4]
-
Second Shaking: Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Filtration: Take an aliquot of the supernatant (acetonitrile layer) and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis. A dispersive solid-phase extraction (dSPE) cleanup step with primary secondary amine (PSA) is not recommended as it can lead to the degradation of dithianon.[1][3]
4. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
B: 5 mM ammonium formate in methanol (B129727) with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dithianon 295.0 267.0 15 Dithianon 295.0 225.0 25 | this compound | 299.0 | 271.0 | 15 |
Workflow Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Application of Dithianon-d4 in Multi-Residue Pesticide Analysis
Abstract
This application note details the use of Dithianon-d4 as an internal standard for the quantitative analysis of dithianon (B166097) residues in various food matrices. Dithianon, a broad-spectrum foliar fungicide, is prone to degradation under neutral and alkaline conditions, posing a challenge for accurate residue analysis.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for analyte loss during sample preparation and analysis, thereby improving method accuracy and reliability.[2] This document provides a comprehensive protocol based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The intended audience for this document includes researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.
Introduction
Dithianon is a quinone fungicide used to control fungal diseases on a variety of fruits and vegetables.[2] Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for dithianon in food products.[1][3] Accurate and sensitive analytical methods are therefore essential for monitoring compliance with these MRLs. A significant challenge in the analysis of dithianon is its instability, particularly in matrices with a higher pH.[2][4] Acidification during the extraction process has been shown to significantly improve the stability and recovery of dithianon.[2][3]
To account for variability in extraction efficiency and potential matrix effects, the use of an internal standard (IS) is highly recommended. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it shares identical physicochemical properties with the target analyte, ensuring it behaves similarly throughout the analytical process.[2] This application note provides a detailed protocol for the analysis of dithianon in food samples using this compound as an internal standard.
Experimental Protocols
Sample Preparation and Extraction (Modified QuEChERS Method)
This protocol is adapted from the acidified QuEChERS method recommended for dithianon analysis.[5]
-
Homogenization: Weigh 10-15 g of a homogenized food sample (e.g., fruits, vegetables) into a 50 mL centrifuge tube. For optimal stability, it is recommended to homogenize samples in a frozen state and keep them frozen until analysis.[5]
-
Internal Standard Spiking: Add an appropriate volume of this compound standard solution to the sample.
-
Extraction:
-
Add 10-15 mL of acetonitrile (B52724) containing 1% acetic acid or formic acid.[1][5] The use of acidic conditions is critical to prevent the degradation of dithianon.[1][2]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.[3]
-
-
Sample Dilution and Filtration:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Dilute the extract with a suitable solvent (e.g., acetonitrile/water) to minimize matrix effects.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
It is important to note that a dispersive solid-phase extraction (dSPE) cleanup step with primary secondary amine (PSA) is not recommended as it can lead to low recoveries of dithianon.[2][5]
Caption: Experimental workflow for multi-residue pesticide analysis using this compound.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for dithianon analysis.[5]
-
MS/MS Transitions: Specific precursor-to-product ion transitions for both dithianon and this compound are monitored for quantification and confirmation.
Data Presentation
The use of this compound as an internal standard significantly improves the quantitative performance of the analytical method. The following tables summarize typical performance data for the analysis of dithianon in various food matrices.
Table 1: Method Performance for Dithianon Analysis using this compound Internal Standard
| Parameter | Performance | Reference |
| Linearity (r²) | > 0.99 | [1][6] |
| Recovery (%) | 85 - 113 | [1][6] |
| Precision (RSD %) | ≤ 8 | [1] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | [1][6] |
Table 2: Example LC-MS/MS Parameters for Dithianon and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Dithianon | 295.0 | 263.0 | 160.0 |
| This compound | 299.0 | 267.0 | 164.0 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions used.
Logical Relationship of Key Steps
The successful analysis of dithianon relies on a series of interconnected steps, where the use of this compound plays a central role in ensuring data quality.
Caption: Logical flow for achieving accurate dithianon analysis.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable method for the multi-residue analysis of dithianon in food samples. By compensating for analyte loss during sample preparation and ionization effects in the mass spectrometer, this compound ensures high accuracy and precision. The provided protocol, based on an acidified QuEChERS extraction and LC-MS/MS analysis, offers a sensitive and effective approach for monitoring dithianon residues in compliance with regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Application Note: Protocol for Dithianon-d4 Spiking in Complex Sample Matrices for Accurate Residue Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dithianon (B166097) is a broad-spectrum foliar fungicide used to control various fungal diseases in a wide range of crops.[1][2] Due to potential health risks associated with its residues in food products, regulatory bodies have established maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for its monitoring.[1][3] A significant challenge in the analysis of dithianon is its instability, particularly under neutral or alkaline conditions, which can lead to variable and inaccurate results.[2][3][4] To overcome this, a robust analytical protocol involving the use of a deuterated internal standard, Dithianon-d4, coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is presented. The use of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects and potential losses during sample preparation, ensuring high accuracy and precision.[2][5]
This application note provides a detailed protocol for the spiking of this compound in complex sample matrices, followed by extraction and analysis to ensure accurate quantification of dithianon residues.
Quantitative Data Summary
The following table summarizes the performance of the analytical method for dithianon determination in various complex food matrices using this compound as an internal standard.
| Analytical Technique | Food Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | LOQ (mg/kg) | Reference |
| LC-MS/MS | Fruits and Vegetables | 0.001 - 0.5 µg/mL (r² > 0.99) | 85 - 113 | ≤ 8 | 0.01 - 0.05 | [6][7] |
| LC-MS/MS | Apple and Apple Juice | 0.0005 - 0.10 mg/kg | Not explicitly stated, but method validated | < 4.2 | 0.001 | [1] |
| HPLC-DAD | Sweet Cherry | 0.1 - 4.0 µg/mL (r² = 0.999) | 101.23 | 0.72 | 0.09 | [3][8] |
Experimental Protocols
Materials and Reagents
-
Dithianon reference standard (purity ≥ 98%)
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (≥ 96%)
-
Acetic acid (≥ 99%)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Primary secondary amine (PSA) sorbent (to be avoided)
-
Deionized water
-
50 mL centrifuge tubes
-
Syringe filters (PTFE, 0.22 µm)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dithianon and this compound in acetonitrile containing 0.4% acetic acid (v/v) to enhance stability.[9] Store these solutions at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acidified acetonitrile to achieve the desired concentration range for the calibration curve.
Internal Standard Spiking Solution: Prepare a this compound working solution at an appropriate concentration (e.g., 1 µg/mL) in acidified acetonitrile.
Sample Preparation (Modified Acidified QuEChERS Protocol)
Dithianon is susceptible to degradation in neutral or basic conditions; therefore, acidification during extraction is critical for its stability.[1][2][4]
-
Homogenization: Homogenize the sample, preferably in a frozen state, to ensure uniformity.[4][9]
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4][9]
-
Spiking: Add a precise volume (e.g., 100 µL) of the this compound internal standard working solution to the sample. It is crucial to add the internal standard at this early stage to account for any losses during the entire analytical procedure.[2][5]
-
Extraction:
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[1]
-
Filtration: Take an aliquot of the supernatant (acetonitrile layer) and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
Note: A dispersive solid-phase extraction (dSPE) cleanup step using PSA is not recommended as it can remove the acidic dithianon analyte.[2][9]
LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended.[1]
-
Column: A C18 reversed-phase column is suitable for separation.[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic or acetic acid to maintain an acidic pH and improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for dithianon analysis.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both dithianon and this compound.
Example MRM Transitions (ESI-neg): [9]
-
Dithianon: 296 → 264 (quantifier), 296 → 238 (qualifier)
-
This compound: 300 → 268
Mandatory Visualizations
Caption: Experimental workflow for this compound spiking and analysis.
Caption: Logical relationship of challenges and solutions in dithianon analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: High-Throughput Analysis of Dithianon and Dithianon-d4 in Agricultural Matrices by LC-MS/MS
Introduction
Dithianon (B166097) is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its presence in food commodities is regulated by maximum residue limits (MRLs) to ensure consumer safety.[1][2] Consequently, sensitive and reliable analytical methods are essential for the routine monitoring of Dithianon residues in diverse agricultural products. Dithianon is known to be unstable under neutral and basic conditions, making sample preparation and analysis challenging.[3] The use of a stable isotope-labeled internal standard, such as Dithianon-d4, is highly recommended to compensate for matrix effects and potential analyte loss during sample processing, thereby improving the accuracy and precision of quantification.[4]
This application note details a robust and sensitive method for the simultaneous determination and quantification of Dithianon and its deuterated internal standard, this compound, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is optimized for high-throughput analysis in complex matrices such as fruits and vegetables.
Analytical Method
Sample Preparation (Acidified QuEChERS)
The stability of Dithianon is significantly improved under acidic conditions.[5][3][4] Therefore, an acidified QuEChERS protocol is employed for sample extraction.
Protocol:
-
Homogenize a representative sample of the fruit or vegetable matrix in a frozen state.[4]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.[4]
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[1][4]
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[5]
-
Collect the supernatant (acetonitrile layer).
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Note: A dispersive solid-phase extraction (dSPE) cleanup step with Primary Secondary Amine (PSA) is not recommended as it can lead to the loss of the acidic analyte, Dithianon.[5][6]
LC-MS/MS Analysis
The chromatographic separation and detection are performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.01% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.01% Acetic Acid |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
Table 1: LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Ion Spray Voltage | -2500 V |
| Capillary Temperature | 325 °C |
| Vaporizer Temperature | 290 °C |
| Sheath Gas | 50 arb |
| Auxiliary Gas | 10 arb |
| Collision Gas | 1.5 mTorr (Argon)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Dithianon and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Dithianon | 296.0 | 264.0 | 238.0 | 22 |
| This compound | 300.0 | 268.0 | - | 22 |
Collision energies should be optimized for the specific instrument used.
Results and Discussion
The described method provides excellent chromatographic separation and sensitive detection of Dithianon and its internal standard, this compound.
Chromatographic Performance:
Under the specified chromatographic conditions, Dithianon and this compound co-elute, as expected for a deuterated internal standard, with a typical retention time of approximately 4.9 minutes.[5] The use of an acidified mobile phase ensures good peak shape and reproducibility.
Table 3: Quantitative Performance Data
| Parameter | Dithianon | This compound |
| Retention Time (min) | ~4.9 | ~4.9 |
| Linearity (r²) | >0.99 (0.0005 - 0.10 mg/kg) | N/A |
| Limit of Quantification (LOQ) | 0.001 mg/kg[5] | N/A |
| Limit of Detection (LOD) | 0.0005 mg/kg | N/A |
| Recovery (%) | 85 - 113%[7] | N/A |
| Repeatability (RSDr) | ≤ 8%[7] | N/A |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Dithianon-d4 by Mass Spectrometry
Introduction
Dithianon (B166097) is a broad-spectrum foliar fungicide used to control various fungal diseases in fruits and vegetables. Due to its potential risk to human health, regulatory bodies have set maximum residue limits (MRLs) for dithianon in food products. Accurate and sensitive analytical methods are therefore essential for monitoring its presence. Dithianon is known to be unstable under neutral and alkaline conditions, which presents a challenge for its analysis. The use of a deuterated internal standard, Dithianon-d4, is highly recommended to compensate for analyte losses during sample preparation and to ensure accurate quantification.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound and, by extension, dithianon, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of Dithianon
| Parameter | Value | Reference |
| Molecular Mass | 296.3 g/mol | [1] |
| LogPow | 3.2 (20°C; pH 2) | [1] |
| Water Solubility | 0.31 mg/L | [1] |
| Stability | Decomposed by alkaline media, concentrated acids, and prolonged heating.[1] | [1] |
Mass Spectrometry Parameters
The detection of this compound is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode is utilized for its high selectivity and sensitivity.
MRM Transitions and Instrument Settings
A summary of the mass spectrometry parameters for the analysis of Dithianon and its internal standard, this compound, is provided below. These parameters were established for an ABSciex API 5500 QTrap instrument but can be adapted for other tandem mass spectrometers.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) | Ionization Mode |
| Dithianon | 296 | 264 (Quantifier) | -80 | -30 | -8 | ESI- |
| Dithianon | 296 | 164 (Qualifier) | -80 | -38 | 0 | ESI- |
| Dithianon | 296 | 238 (Qualifier) | -80 | -24 | -2 | ESI- |
| This compound | 300 | 268 | -80 | -30 | -1 | ESI- |
Note: The formation of a stabilized radical ion [M•]- is observed for Dithianon and this compound in negative ESI mode.[1][4]
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. For dithianon, a modified QuEChERS protocol with acidification is crucial to prevent its degradation.[1][2][4][5]
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (B52724) (ACN) with 1% formic acid (v/v)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
This compound internal standard solution
-
50 mL centrifuge tubes
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add an appropriate volume of the this compound internal standard solution.
-
Shake the tube vigorously for 15 minutes using a mechanical shaker.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Shake for another minute to facilitate phase separation.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for LC-MS/MS analysis. A dispersive solid-phase extraction (dSPE) cleanup step with PSA is not recommended as it can lead to low recoveries of dithianon.[1][2]
Liquid Chromatography (LC) Conditions
The chromatographic separation is typically achieved using a reversed-phase column. The following conditions have been shown to be effective for the analysis of dithianon.[1]
| Parameter | Value |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH Shield RP18, 2.1x100 mm, 1.7 µm |
| Pre-column | VanGuard BEH Shield RP18, 1.7 µm |
| Mobile Phase A | 0.01% acetic acid in water + 5% ACN |
| Mobile Phase B | 0.01% acetic acid in ACN |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Flow Rate | 0.4 mL/min |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 4.0 | 70 | 30 |
| 7.0 | 10 | 90 |
| 8.5 | 10 | 90 |
| 8.6 | 80 | 20 |
| 13.5 | 80 | 20 |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in negative ESI mode with the MRM parameters listed in the table above.
| Parameter | Value |
| Mass Spectrometer | ABSciex 5500 QTrap or equivalent |
| Ionization Mode | ESI Negative |
| Ion Spray Voltage | -2500 V |
| Capillary Temperature | 325 °C |
| Vaporizer Temperature | 290 °C |
| Sheath Gas | 50 arb |
| Auxiliary Gas | 10 arb |
| Sweep Gas | 1 arb |
| Collision Gas | 1.5 mTorr (Argon) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure for the determination of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The provided mass spectrometry parameters and experimental protocols offer a robust and reliable method for the detection and quantification of this compound as an internal standard for dithianon analysis. The key to successful analysis is the acidification of the sample during the extraction process to ensure the stability of the analyte. By following these guidelines, researchers and scientists can achieve accurate and reproducible results for the monitoring of dithianon residues in various food matrices.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Quantification of Dithianon in Acidic Food Commodities using Isotope Dilution Mass Spectrometry
Introduction
Dithianon (B166097) is a broad-spectrum foliar fungicide used to control fungal diseases like scab on various crops, including pome fruits, stone fruits, and grapes.[1][2] Due to potential health risks associated with pesticide residues in food, regulatory bodies have established Maximum Residue Limits (MRLs) for dithianon in various commodities.[1][3] The analysis of dithianon presents a significant challenge due to its instability, as it readily degrades under neutral or alkaline conditions.[2][4] Acidic food matrices such as apples, oranges, and cherries naturally provide a more stable environment, but maintaining this acidity throughout the analytical process is critical for accurate quantification.
This application note details a robust and sensitive method for the determination of dithianon in acidic food commodities. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol with an acidified solvent to ensure analyte stability.[1][5] Quantification is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization mode (ESI-). To compensate for potential matrix effects and analyte losses during sample preparation, a stable isotope-labeled internal standard, Dithianon-d4, is employed.[2][5] This isotope dilution approach ensures high accuracy and precision, making the method suitable for routine monitoring and regulatory compliance testing.
Experimental Protocols
Materials, Reagents, and Equipment
-
Standards: Dithianon (≥99% purity) and this compound (99.1 atom % D) analytical standards.[5]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥96%), Acetic acid (≥99%).[5][6]
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).[7] Deionized water (18.2 MΩ·cm).
-
Sample Preparation: High-speed blender/homogenizer, refrigerated centrifuge, mechanical shaker, vortex mixer, 50 mL polypropylene (B1209903) centrifuge tubes, and 0.22 µm syringe filters.[1][5]
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[1][5]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dithianon and this compound standards separately in acetonitrile containing 0.4% acetic acid (v/v) to prepare individual stock solutions.[5][6] Store at -20°C.
-
Intermediate & Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile.[7] An intermediate this compound internal standard (IS) working solution should be prepared at an appropriate concentration (e.g., 1 µg/mL).
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the Dithianon working solutions into blank matrix extract.[1][5] The concentration range should typically cover 0.001 to 0.10 mg/kg.[1]
Sample Preparation: Acidified QuEChERS Extraction
-
Homogenization: Homogenize the acidic food commodity (e.g., apple, orange) in a frozen state to prevent degradation.[5]
-
Weighing: Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.[7]
-
Internal Standard Spiking: Add 100 µL of the this compound working solution to the sample.[5]
-
Extraction: Add 10 mL of acetonitrile containing 1% (v/v) formic acid.[5][7]
-
Shaking: Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[5][7]
-
Salting-Out: Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.[5][7]
-
Second Shaking & Centrifugation: Immediately shake for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[1][5]
-
Final Extract: Collect an aliquot of the upper acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
Note: A dispersive solid-phase extraction (dSPE) cleanup step, particularly with Primary Secondary Amine (PSA), must be avoided as it can lead to significant losses of the acidic dithianon analyte.[2][5]
LC-MS/MS Instrumental Conditions
The following table outlines the typical instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.01% Acetic Acid in Water[5] |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2-5 µL[1][5] |
| Column Temperature | 40 °C[5] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[5] |
| Capillary Voltage | Optimized for instrument (e.g., -3.0 kV) |
| Source Temperature | Optimized for instrument (e.g., 150 °C) |
| Desolvation Gas Flow | Optimized for instrument (e.g., 800 L/hr) |
| Collision Gas | Argon |
| MRM Transitions | |
| Dithianon | Precursor Ion (m/z): 296.0 [5] |
| Quantifier Ion | Product Ion (m/z): 264.0[5] |
| Qualifier Ion 1 | Product Ion (m/z): 164.0[5] |
| Qualifier Ion 2 | Product Ion (m/z): 238.0[5] |
| This compound (IS) | Precursor Ion (m/z): 300.0 [5] |
| Quantifier Ion | Product Ion (m/z): 268.0[5] |
Data Presentation & Performance
The described method demonstrates excellent performance for the quantification of dithianon. The use of this compound effectively compensates for matrix-induced signal suppression or enhancement and variations in recovery, leading to reliable results.[2]
Table 1: Summary of Method Validation Data in Apple Matrix
| Parameter | Result |
| Linearity Range | 0.001 - 0.10 mg/kg[1] |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg[8] |
| Recovery & Precision (n=6) | |
| Spiking Level: 0.01 mg/kg | Recovery: 84-113%; RSD: <9%[8] |
| Spiking Level: 0.05 mg/kg | Recovery: 80-115%; RSD: <15%[1] |
| Spiking Level: 0.10 mg/kg | Recovery: 80-115%; RSD: <15%[1] |
| Matrix Effect | Soft to medium, compensated by IS[9][10] |
Workflow Visualization
The overall analytical workflow is depicted in the diagram below.
Caption: Analytical workflow for Dithianon quantification.
Conclusion
The presented method, combining an optimized acidified QuEChERS extraction with isotope dilution LC-MS/MS analysis, provides a reliable, sensitive, and accurate tool for the quantification of dithianon in acidic food commodities. The critical step of acidification throughout the sample preparation process ensures the stability of the target analyte.[4][11] The incorporation of this compound as an internal standard is paramount to correcting for variability and matrix effects, thereby ensuring data quality and compliance with regulatory standards.[2][5] This protocol is well-suited for high-throughput food safety laboratories tasked with pesticide residue monitoring.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. benchchem.com [benchchem.com]
- 8. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening of Dithianon using Dithianon-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithianon (B166097) is a broad-spectrum quinone fungicide widely used in agriculture to control fungal diseases on various crops.[1][2] Its multi-site mode of action, which involves reacting with thiol groups in numerous enzymes, makes the development of resistance unlikely.[1] However, concerns about potential health risks necessitate the accurate monitoring of its residues in food products.[3][4] A significant challenge in dithianon analysis is its instability, especially under neutral or alkaline conditions, which can lead to variable recovery rates during sample preparation.[3][5][6]
To address this, the use of an isotopically labeled internal standard, Dithianon-d4, is highly recommended.[7] This application note provides a detailed workflow for the high-throughput screening of dithianon in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of this compound compensates for matrix effects and potential analyte loss during sample processing, ensuring accurate and reliable quantification.[7]
Mode of Action of Dithianon
Dithianon's fungicidal activity stems from its ability to react non-specifically with thiol (-SH) groups present in various proteins and enzymes within fungal cells.[1] This disrupts numerous essential metabolic pathways, leading to cell death. The primary targets include enzymes in glycolysis and the Krebs cycle, crippling the fungus's energy production.[1]
Caption: Dithianon's multi-site mode of action targeting key metabolic pathways.
High-Throughput Screening Workflow
The proposed workflow is designed for rapid and robust screening of dithianon in a large number of samples. It utilizes the widely adopted QuEChERS sample preparation technique, which is known for its speed and efficiency.[8][9]
Caption: High-throughput screening workflow for Dithianon analysis.
Experimental Protocols
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 10-15 g of a frozen and homogenized sample into a 50 mL centrifuge tube.[7][8] Keeping the sample frozen is crucial to minimize degradation.[7]
-
Extraction:
-
Add an appropriate volume of a this compound internal standard (IS) working solution.[7]
-
Add 10-15 mL of acetonitrile containing 1% acetic acid or formic acid.[3][8] Acidification is critical to prevent the rapid degradation of dithianon, especially in matrices with a high pH.[6][8]
-
Shake vigorously for 15 minutes using a mechanical shaker.[7]
-
-
Salting-Out:
-
Add a mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).[7][8]
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube immediately.
-
Final Extract: Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis. A 1 mL final extract will represent approximately 1 g of the matrix.[7] Note: A dispersive solid-phase extraction (dSPE) cleanup step with primary secondary amine (PSA) is not recommended as it can lead to low recoveries of dithianon.[5]
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer is recommended for high selectivity and sensitivity.[4][8]
-
Column: A suitable C18 column, such as a Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm), can be used.[9]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is used for the detection of dithianon and this compound.[5][7]
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both dithianon and this compound should be optimized for the instrument being used.
Data Presentation
The following tables summarize the performance characteristics of various analytical methods for dithianon analysis.
Table 1: Performance of LC-MS/MS Methods for Dithianon Analysis
| Food Matrix | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOQ (mg/kg) | Reference |
| Fruits and Vegetables | >0.99 (0.001 - 0.5 µg/mL) | 85 - 113 | ≤ 8 | 0.01 - 0.05 | [3][4] |
| Apple & Apple Juice | >0.99 | 93.8 - 106.5 | < 4.2 | 0.001 | [8] |
Table 2: Performance of HPLC-DAD Method for Dithianon Analysis
| Food Matrix | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Sweet Cherry | 0.999 (0.1 - 4.0 µg/mL) | 101.23 | 0.72 | 0.03 | 0.09 | [3][9] |
Conclusion
The described workflow provides a robust and high-throughput method for the screening of dithianon residues in various food matrices. The use of this compound as an internal standard is essential to compensate for analyte loss and matrix-induced variations, thereby ensuring the accuracy and reliability of the results. The modified QuEChERS procedure is rapid and effective, making it suitable for routine monitoring and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low recovery of Dithianon-d4 in QuEChERS method?
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common issue of low recovery of Dithianon-d4 when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Dithianon, a quinone-type fungicide, is known for its instability under certain conditions, which can significantly impact analytical accuracy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery of this compound in the QuEChERS method?
Low recovery of this compound is primarily due to its chemical instability, particularly its susceptibility to degradation in neutral or alkaline environments through hydrolysis.[1][2][3] The standard citrate-buffered QuEChERS method can result in a pH that is too high for Dithianon stability, leading to significant losses during sample preparation.[3][4] Additionally, the use of Primary Secondary Amine (PSA) sorbent during the dispersive solid-phase extraction (dSPE) cleanup step can also lead to low recoveries as it can remove acidic compounds like Dithianon.[3][4][5]
Q2: How does the pH of the sample matrix affect this compound recovery?
The pH of the sample matrix is a critical factor. In commodities with a high natural pH, Dithianon degrades rapidly.[3][4] Conversely, in acidic commodities, recoveries are typically more acceptable.[4] The hydrolysis rate of Dithianon increases significantly with increasing pH. For instance, at 20°C, the hydrolysis half-life (DT50) is 12 days at pH 5, but it drops to 0.6 days at pH 7 and only 8 minutes at pH 9.[4]
Q3: Are there specific dSPE cleanup sorbents that should be avoided?
Yes, dSPE cleanup with PSA should be avoided as it leads to low recoveries of Dithianon.[3][4] While other sorbents like Graphitized Carbon Black (GCB) do not appear to cause significant losses, acidification of the extraction step is a more effective solution to prevent degradation in the first place.[4]
Q4: How can I improve the recovery of this compound?
The most effective strategy to improve recovery is to maintain an acidic environment throughout the extraction process.[1][3][4] This can be achieved by:
-
Acidifying the extraction solvent: Adding an acid like formic acid or sulfuric acid to the acetonitrile (B52724) used for extraction.[4][6]
-
Acidifying the sample: For commodities with high pH, acidifying the sample homogenate before extraction can further reduce losses.[3]
-
Using this compound as an Internal Labeled Internal Standard (ILIS): Adding this compound at the very beginning of the sample preparation process can effectively compensate for recovery losses, as it will degrade at a similar rate to the native Dithianon.[3][4]
-
Working quickly and at low temperatures: Since degradation is rapid, especially in high-pH matrices, it is crucial to perform the analysis as quickly as possible and keep the sample cool.[3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound in high-pH matrices (e.g., lettuce, spinach). | Degradation of this compound due to the alkaline nature of the sample. The standard QuEChERS citrate (B86180) buffer is not acidic enough to prevent hydrolysis.[3][4] | 1. Modify the QuEChERS protocol to include acidification. Use acetonitrile containing 1% (v/v) sulfuric acid or 1% (v/v) formic acid for the initial extraction.[6] 2. Add this compound as an ILIS at the earliest stage of the sample preparation to compensate for any degradation.[4] 3. Process samples quickly and maintain low temperatures to minimize degradation time.[3] |
| Variable and inconsistent recovery rates across different samples. | Inconsistent pH of the final extract due to varying buffering capacities of different matrices. Degradation may be occurring at different rates. | 1. Ensure consistent and thorough acidification for all samples, regardless of the matrix. Sulfuric acid has been shown to offer better protection than formic or acetic acid.[3][4] 2. Always use this compound as an ILIS to normalize for variations in recovery.[6] |
| Low recovery after the dSPE cleanup step. | Use of PSA as a cleanup sorbent, which can adsorb acidic compounds like Dithianon.[4] | 1. Avoid using PSA for cleanup. [3][6] 2. If cleanup is necessary to remove interfering matrix components, consider using GCB, which has been shown not to cause significant losses of Dithianon.[4] However, direct analysis of the acidified extract without dSPE cleanup is often sufficient.[6] |
Experimental Protocols
Below are detailed methodologies for modified QuEChERS procedures that have been shown to improve this compound recovery.
Protocol 1: Acidified QuEChERS with 1% Formic Acid
This method is suitable for many commodities, but the use of this compound as an ILIS is highly recommended to compensate for potential losses, especially in non-acidic matrices.[6]
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
-
Add the appropriate amount of this compound internal standard solution.
-
Shake the tube vigorously for 15 minutes using a mechanical shaker.
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Do not use citrate buffer salts.[6]
-
Shake for 1 minute and then centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
Protocol 2: Acidified QuEChERS with 1% Sulfuric Acid
This method provides better protection for Dithianon, especially in high-pH commodities, and is recommended if this compound is not available as an internal standard.[4][6]
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% (v/v) sulfuric acid.
-
If using an internal standard, add the appropriate amount.
-
Shake the tube vigorously for 15 minutes using a mechanical shaker.
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.[6]
-
Shake for 1 minute and then centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
Data Presentation
The following table summarizes the recovery data for Dithianon from various commodities using different acidified QuEChERS methods. The use of an Isotope-Labeled Internal Standard (ILIS), this compound, significantly improves accuracy.
Table 1: Dithianon Recovery Rates in Various Commodities using Acidified QuEChERS [6]
| Commodity | Extraction Method | Spiking Level (mg/kg) | Mean Recovery % (without ILIS) | RSD % (without ILIS) | Mean Recovery % (with ILIS) | RSD % (with ILIS) |
| Lettuce | QuEChERS + 1% FA | 0.1 | 76 | 3.2 | - | - |
| QuEChERS + 1% SA | 0.1 | 90 | 4.1 | - | - | |
| Cucumber | QuEChERS + 1% FA | 0.1 | 66 | 7.4 | 110 | 6.7 |
| QuEChERS + 1% SA | 0.1 | 84 | 6.9 | 103 | 7.4 | |
| Spinach | QuEChERS + 1% FA | 0.1 | 70 | 8.0 | 96 | 5.1 |
| QuEChERS + 1% SA | 0.1 | 93 | 6.0 | 104 | 5.1 | |
| Blueberries | QuEChERS + 1% FA | 0.1 | 82 | 10.3 | - | - |
| Rice | QuEChERS + 1% SA | 0.1 | 85 | 8.9 | - | - |
FA = Formic Acid, SA = Sulfuric Acid, ILIS = Isotope-Labeled Internal Standard (this compound), RSD = Relative Standard Deviation.
Visualizations
The following diagrams illustrate the recommended experimental workflow and the logical relationship between the problem and the proposed solutions.
Caption: Optimized QuEChERS workflow for this compound analysis.
Caption: Key causes and solutions for low this compound recovery.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. benchchem.com [benchchem.com]
- 3. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Addressing Dithianon-d4 instability in alkaline and neutral pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dithianon-d4, focusing on its inherent instability in neutral and alkaline aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the deuterated form of Dithianon, a broad-spectrum quinone fungicide. Its chemical structure makes it highly susceptible to degradation, particularly through hydrolysis, in neutral to alkaline aqueous solutions.[1] This instability can lead to a rapid loss of the active compound, compromising the accuracy and reproducibility of experimental results.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. It is relatively stable in acidic conditions but degrades rapidly as the pH increases. The rate of hydrolysis is significantly accelerated in neutral and alkaline environments.[1][2]
Q3: What are the degradation products of this compound?
A3: Under alkaline conditions, this compound is expected to hydrolyze into several degradation products, similar to Dithianon. The primary known degradation products of Dithianon include phthalic acid, phthaldialdehyde, and 1,2-benzenedimethanol.[1][3] It is important to consider that these degradation products may have different biological activities or toxicities compared to the parent molecule, which could interfere with experimental outcomes.
Q4: What is the half-life of Dithianon at different pH values?
A4: The half-life (DT50), the time it takes for 50% of the compound to degrade, decreases dramatically with increasing pH. The stability of this compound is expected to be comparable to that of Dithianon.
Quantitative Data Summary
The following table summarizes the reported hydrolysis rates of Dithianon in water at 20°C, which can be used as a proxy for this compound stability.
| pH | Half-life (DT50) | Temperature | Reference |
| 5 | 12 days | 20°C | [1] |
| 7 | 0.6 days (14.4 hours) | 20°C | [1][2][4] |
| 9 | 8-10 minutes | 20°C | [1][2][5] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings where neutral or alkaline pH may be a factor.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in my experiments.
-
Possible Cause: Degradation of this compound due to the pH of your experimental medium (e.g., cell culture media, buffers), which is often buffered around pH 7.4.[1]
-
Troubleshooting Steps:
-
Measure the pH of your experimental solution.
-
Prepare fresh this compound stock solutions in an acidic solvent immediately before use. [1] Avoid storing this compound in neutral or alkaline buffers for extended periods.[1]
-
Acidify your stock solution and, if possible, the final experimental solution. The primary strategy to prevent degradation is to maintain an acidic pH.[1][6]
-
Minimize exposure time: Add the acidified working stock to your experimental setup at the last possible moment to minimize the time this compound is exposed to a higher pH.[1]
-
Include a vehicle control that has undergone the same acidification and dilution steps in your experiments.[1]
-
Issue 2: Poor recovery of this compound during analytical quantification (e.g., HPLC, LC-MS/MS).
-
Possible Cause: Degradation of this compound during sample extraction and processing, especially if neutral or alkaline conditions are introduced.[1]
-
Troubleshooting Steps:
-
Use an acidified extraction method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with an acidic modification is widely recommended.[6][7][8][9][10]
-
Ensure all solvents and solutions used during sample preparation are acidic. For instance, use acetonitrile (B52724) with 1% formic or acetic acid.[7][8][9]
-
Avoid cleanup steps that can increase the pH. For example, Primary Secondary Amine (PSA) cleanup should be avoided as it can remove acidic compounds and raise the pH.[6]
-
Minimize sample processing time. Conduct the extraction and analysis as quickly as possible.[1]
-
Analyze samples promptly after extraction. If storage is necessary, ensure the extracts are stored in an acidic medium at low temperatures.
-
Experimental Protocols
Key Experiment: Stability Assessment of this compound in Aqueous Solutions
This protocol describes a general method to assess the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 5, 7, and 9.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an acidic solvent (e.g., acetonitrile with 1% formic acid).
-
Incubation:
-
Spike the this compound stock solution into each buffer solution to a final concentration suitable for your analytical method.
-
Incubate the solutions at a constant temperature (e.g., 20°C or 25°C) in the dark to prevent photodegradation.[3]
-
-
Sampling: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Immediately acidify the collected aliquots to quench the degradation.
-
Analyze the concentration of the remaining this compound using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the half-life (DT50).
Key Experiment: Acidified QuEChERS Extraction for this compound Analysis
This protocol is adapted from established methods for the analysis of Dithianon in various matrices.[7][9][10]
-
Sample Homogenization: Homogenize the sample, preferably in a frozen state.[7][9]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile containing 1% (v/v) formic or acetic acid.[7][8][9]
-
If required, add an internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[7][9]
-
Shake vigorously for 1-15 minutes and then centrifuge.[7][9]
-
-
Analysis:
-
Take an aliquot of the supernatant.
-
Dilute the extract with an acidified mobile phase component if necessary.
-
Analyze the extract using LC-MS/MS in ESI-negative mode.[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fao.org [fao.org]
- 3. Dithianon | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dithianon (Ref: BAS 216F) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in Dithianon-d4 quantification by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Dithianon-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification of this compound by affecting the intensity of the mass spectral signal.[1][4][5] For instance, in the analysis of pesticides like Dithianon in complex matrices such as fruits and vegetables, matrix components can significantly suppress the analyte signal.[6][7]
Q2: Why is this compound used as an internal standard for Dithianon analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Dithianon. SIL-IS are the most effective tools for compensating for matrix effects and variations in sample preparation and instrument response.[2][3] Since this compound is chemically identical to Dithianon, it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[2][8] The European Reference Laboratory (EURL) for Single Residue Methods highly recommends using this compound to compensate for recovery losses, especially in non-acidic commodities.[9]
Q3: What are the initial signs of significant matrix effects in my this compound analysis?
A3: Signs of significant matrix effects include poor reproducibility of results, inaccurate quantification (low or high recovery), and a lack of linearity in the calibration curve.[1][10] You may also observe a significant difference in the peak area of this compound between a pure solvent standard and a matrix-matched standard at the same concentration.[6] A post-column infusion experiment can qualitatively assess at which retention times ion suppression or enhancement occurs.[3]
Q4: Can the sample preparation method influence the stability of Dithianon?
A4: Yes, Dithianon is unstable under neutral and basic conditions.[6][11] Therefore, the sample preparation method must account for this instability. Acidification of the sample and extraction solvent is crucial to prevent the degradation of Dithianon.[6][9][11][12] The use of acidic conditions, such as adding formic acid, acetic acid, or sulfuric acid during the QuEChERS extraction, has been shown to improve the stability and recovery of Dithianon.[6][9][12]
Troubleshooting Guides
Issue 1: Low and Inconsistent Recovery of this compound
Possible Cause:
-
Analyte Instability: Dithianon and its labeled internal standard can degrade in non-acidic environments.[6][11][12]
-
Suboptimal Extraction: The chosen sample preparation method may not be efficient for your specific matrix.
-
Analyte Loss During Cleanup: Certain cleanup sorbents, like primary secondary amine (PSA), can lead to losses of Dithianon.[12]
Troubleshooting Steps:
-
Acidify Your Sample: Ensure that the pH of your sample and extraction solvent is acidic. The EURL recommends using acetonitrile (B52724) with 1% formic acid or 1% sulfuric acid for QuEChERS extraction.[9][12]
-
Optimize the QuEChERS Protocol: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for Dithianon analysis.[6][9][13] Refer to the detailed experimental protocol below.
-
Avoid PSA Cleanup: For Dithianon analysis, it is recommended to avoid the dispersive solid-phase extraction (dSPE) cleanup step with PSA, as it can cause significant analyte loss.[9][12]
-
Use this compound: Consistently use this compound as an internal standard to compensate for recovery losses.[9]
Issue 2: Poor Peak Shape and Chromatography
Possible Cause:
-
Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to poor peak shape and shifts in retention time.[14]
-
Incompatible Injection Solvent: Injecting the final extract in a solvent that is too strong compared to the initial mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of co-extracted matrix components, thereby minimizing their impact on the chromatography.[10][15][16]
-
Optimize Chromatographic Separation: Improve the separation of this compound from matrix interferences by adjusting the gradient profile of your liquid chromatography (LC) method. A shallower gradient can improve resolution.[14][15]
-
Solvent Matching: Whenever possible, the final extract should be dissolved in a solvent that is similar in composition to the initial mobile phase. Direct injection of the acetonitrile extract is sometimes preferred to avoid peak shape issues that can arise from dilution with water.[6]
Issue 3: Inaccurate Quantification Despite Using this compound
Possible Cause:
-
Extreme Matrix Effects: In some complex matrices, the matrix effects can be so severe that even a stable isotope-labeled internal standard cannot fully compensate for them.[17]
-
Non-linear Response: High concentrations of matrix components can lead to a non-linear detector response.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[2][6][10] This helps to mimic the matrix effects experienced by the actual samples.
-
Evaluate Different Sample Cleanup Techniques: If dilution and matrix-matched calibration are insufficient, consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[2][18][19]
-
Method of Standard Additions: For highly variable and complex matrices where obtaining a representative blank matrix is difficult, the method of standard additions can be employed for accurate quantification.[3][14]
Experimental Protocols
Modified QuEChERS Protocol for Dithianon Analysis
This protocol is adapted from methods recommended for pesticide residue analysis, including those for Dithianon.[6][9]
1. Sample Extraction:
-
Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% (v/v) formic acid.
-
Add the appropriate amount of this compound internal standard solution.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.
-
Shake for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
2. Final Extract Preparation:
-
Take an aliquot of the acetonitrile supernatant.
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) into an LC vial.
-
The extract is now ready for LC-MS/MS analysis.
Note: A dispersive SPE cleanup step with PSA is not recommended for Dithianon analysis.[9][12]
Data Presentation
Table 1: Impact of Acidification on Dithianon Recovery
| Commodity | Extraction Method | Mean Recovery (%) | RSD (%) | Reference |
| Cucumber | QuEChERS (Original Citrate Buffer) | Low/Variable | - | [12] |
| Cucumber | QuEChERS + 1% Formic Acid | Improved | - | [12] |
| Cucumber | QuEChERS + 1% Sulfuric Acid | Significantly Improved | - | [12] |
| Apple | QuEChERS with PSA cleanup | 5 | 43 | [12] |
| Lemon | QuEChERS (no cleanup) | 100 | 13.9 | [12] |
Table 2: Comparison of Calibration Strategies for Mitigating Matrix Effects
| Calibration Strategy | Principle | Advantages | Disadvantages |
| Solvent-Based Calibration | Standards are prepared in a pure solvent. | Simple and quick to prepare. | Does not compensate for matrix effects, leading to inaccurate results in complex matrices.[10] |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract. | Compensates for matrix effects by mimicking the sample environment.[2][10] | Requires a representative blank matrix, which may not always be available.[3][7] |
| Stable Isotope Dilution (using this compound) | A known amount of a stable isotope-labeled analog is added to each sample. | Considered the gold standard for correcting matrix effects and recovery losses.[2][3] | Requires the availability of the specific labeled internal standard. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample. | Corrects for matrix effects in individual samples without needing a blank matrix. | Labor-intensive and time-consuming for routine analysis.[14] |
Visualizations
Caption: Workflow for this compound quantification using an acidified QuEChERS protocol.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chromtech.com.au [chromtech.com.au]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Overcoming ion suppression of Dithianon-d4 in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression of Dithianon-d4 during electrospray ionization (ESI) mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification in LC-MS/MS analysis.[1] Given that this compound is often used as an internal standard for the quantification of Dithianon in complex matrices such as food and environmental samples, mitigating ion suppression is crucial for reliable and accurate results.
Q2: What are the common causes of ion suppression in ESI for this compound?
Ion suppression in electrospray ionization can arise from several factors:
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High concentrations of co-eluting matrix components: These can include salts, endogenous lipids, proteins, and other small molecules present in the sample extract.[2] These components compete with the analyte for ionization, reducing the signal of this compound.
-
Changes in droplet properties: High concentrations of non-volatile materials in the ESI droplets can alter their surface tension and viscosity. This change can hinder the efficient formation of gas-phase ions of the analyte.[3]
-
Mobile phase additives: Certain non-volatile mobile phase additives, such as trifluoroacetic acid (TFA), can cause significant ion suppression. It is advisable to use volatile additives like formic acid or acetic acid at low concentrations (ideally under 0.1% v/v).
Q3: How can I detect ion suppression affecting my this compound signal?
A common method to identify and assess the extent of ion suppression is the post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract onto the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components eluting from the column at that time.
Q4: Can the choice of ionization mode affect ion suppression for Dithianon analysis?
Yes. For the analysis of Dithianon and its deuterated internal standard, negative electrospray ionization (ESI-) mode is typically recommended .[4][5] While ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI), optimizing the sample preparation and chromatographic conditions in ESI- mode can provide excellent sensitivity for Dithianon analysis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound, focusing on mitigating ion suppression.
Issue 1: Low signal intensity or complete signal loss of this compound in matrix samples compared to solvent standards.
-
Possible Cause: Significant ion suppression from matrix components. Dithianon itself is unstable under neutral or basic conditions, which can also lead to signal loss, and this instability also applies to its deuterated analogue.[6]
-
Recommended Actions:
-
Implement an Acidified QuEChERS Extraction: This sample preparation technique is highly effective at removing many matrix interferences while ensuring the stability of Dithianon and this compound. The acidification step is critical to prevent the degradation of the analyte.[4][7]
-
Optimize Chromatographic Separation: Adjust the LC gradient to separate this compound from the regions of significant ion suppression, which are often at the beginning and end of the chromatogram.[8]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the effects of ion suppression.
-
Issue 2: Poor reproducibility and accuracy in quantification results.
-
Possible Cause: Variable ion suppression across different samples or batches. The composition of biological and environmental matrices can be highly variable, leading to inconsistent ion suppression effects.
-
Recommended Actions:
-
Consistent Use of this compound as an Internal Standard: As a stable isotope-labeled internal standard, this compound co-elutes with the native Dithianon and experiences the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even with variable suppression.[4]
-
Thorough Sample Homogenization: Ensure that all samples are thoroughly homogenized to guarantee that the portion taken for extraction is representative of the entire sample.
-
Evaluate Different Sample Cleanup Strategies: While the acidified QuEChERS method is robust, for particularly complex matrices, additional cleanup steps such as solid-phase extraction (SPE) might be necessary. However, it is important to avoid sorbents like primary secondary amine (PSA) which can lead to the loss of acidic analytes like Dithianon.[5]
-
Quantitative Data Summary
The following table summarizes representative data on the recovery of Dithianon when using an acidified QuEChERS protocol in different matrices. The use of this compound as an internal standard is crucial to correct for the variability in recovery and matrix effects, leading to improved accuracy and precision.
| Commodity | Spiking Level (mg/kg) | Sample Preparation Method | Mean Recovery (%) | RSD (%) | Reference |
| Apple | 0.001 | Modified QuEChERS with 1% Acetic Acid | >80 | <15 | [7] |
| Apple Juice | 0.001 | Modified QuEChERS with 1% Acetic Acid | >80 | <15 | [7] |
| Cucumber | 0.1 | QuEChERS (EN 15662) - No Cleanup | 68 | 12.5 | [5] |
| Lemon | 0.1 | QuEChERS (EN 15662) - No Cleanup | 100 | 13.9 | [5] |
| Apple | 0.1 | QuEChERS with PSA Cleanup | 5 | 43 | [5] |
Experimental Protocols
Protocol 1: Acidified QuEChERS Extraction for Dithianon and this compound
This protocol is adapted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM).[4]
-
Sample Homogenization: Weigh 10 g of a frozen, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.
-
Shaking: Shake the tube vigorously for 15 minutes using a mechanical shaker.
-
Salting Out: Add a mixture of 4 g MgSO₄ and 1 g NaCl.
-
Second Shaking: Shake for 1 minute.
-
Centrifugation: Centrifuge the sample.
-
Analysis: Take an aliquot of the supernatant for LC-MS/MS analysis. The final extract represents approximately 1 g of the matrix per mL.
Protocol 2: LC-MS/MS Parameters for Dithianon and this compound Analysis
The following are typical starting parameters for LC-MS/MS analysis.[4][5]
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation of Dithianon from matrix interferences.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Dithianon: Monitor appropriate precursor and product ions (e.g., m/z 296 -> 264 as quantifier and 296 -> 164 as qualifier).
-
This compound: Monitor the corresponding precursor and product ions (e.g., m/z 300 -> 268).
-
Visualizations
Caption: Workflow for overcoming ion suppression in this compound analysis.
Caption: Logical relationships in managing ion suppression for accurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lctsbible.com [lctsbible.com]
Technical Support Center: Dithianon-d4 Extraction from Fatty Matrices
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the extraction of Dithianon-d4 from complex fatty matrices like edible oils, animal fat, and lipid-rich tissues.
Frequently Asked questions (FAQs)
Q1: Why is this compound recovery often low when using a standard QuEChERS protocol?
A1: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can result in poor recovery of this compound for two main reasons:
-
Analyte Instability: Dithianon is highly unstable and prone to rapid degradation in neutral or basic (alkaline) conditions.[1][2] The citrate (B86180) or other buffers used in standard QuEChERS kits can create a pH environment that leads to significant analyte loss.[1]
-
Inadequate Cleanup: Dispersive SPE (dSPE) sorbents like primary secondary amine (PSA), commonly used in standard kits to remove organic acids and sugars, can also cause low recoveries for Dithianon.[1]
To ensure stability, the extraction must be performed under acidic conditions.[1][2][3] It is also recommended to add the this compound internal standard at the very beginning of the extraction process to accurately compensate for any procedural losses.[1]
Q2: What is the purpose of using this compound as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (ILIS). Because its chemical and physical properties are nearly identical to the native Dithianon analyte, it is affected by the extraction, cleanup, and analytical conditions in the same way. Adding a known amount of this compound to the sample at the start of the workflow allows it to compensate for analyte losses during sample preparation and for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis, leading to more accurate quantification.[1]
Q3: Which extraction solvent is best for this compound in fatty matrices?
A3: Acetonitrile (B52724) is the most common and effective extraction solvent for pesticides in low-fatty foods because it is immiscible with lipids and extracts a wide range of pesticides.[4] For high-fat matrices, the extraction efficiency of lipophilic compounds can be improved by using a mixture of acetonitrile with a more hydrophobic solvent, such as ethyl acetate.[5][6] Crucially, the solvent must be acidified, typically with 1% formic or acetic acid, to protect this compound from degradation.[2][3][4]
Q4: What are "matrix effects" and how do they impact this compound analysis in fatty samples?
A4: Matrix effects are the alteration (suppression or enhancement) of the analyte signal in the mass spectrometer due to co-extracted compounds from the sample matrix. Fatty matrices are notorious for causing significant matrix effects because lipids are easily co-extracted and can interfere with the ionization of the target analyte in the MS source. This can lead to inaccurate quantification. Using an ILIS like this compound and employing a robust cleanup strategy are the primary ways to mitigate these effects.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound from fatty matrices.
Problem 1: Low or inconsistent recovery of this compound.
| Possible Cause | Recommended Solution |
| Analyte Degradation | Ensure the sample and extraction solvent are acidified from the very first step. Use acetonitrile with 1% formic acid or 1% acetic acid.[2][3][4] Analyze samples as quickly as possible after preparation.[1] |
| Incomplete Extraction | For highly fatty samples (>15-20% fat), lipids can trap the analyte. Use a two-step liquid-liquid extraction with a more hydrophobic solvent mixture, such as 20:80 ethyl acetate/acetonitrile, to improve partitioning from the fat layer.[5][6] |
| Loss During Cleanup | The standard PSA sorbent in QuEChERS kits can cause Dithianon loss; avoid using it.[1] For fatty matrices, use dSPE sorbents designed for lipid removal like C18, Z-Sep, or EMR-Lipid.[7][8][9] |
| Adsorption to Labware | This compound can be hydrophobic and may adsorb to plastic or glass surfaces. Ensure all containers are thoroughly rinsed with the extraction solvent during transfer steps. |
Problem 2: High signal suppression or enhancement (Matrix Effects) in LC-MS/MS.
| Possible Cause | Recommended Solution |
| Insufficient Lipid Removal | The dSPE cleanup is not adequately removing co-extracted fats. Standard PSA/C18 combinations may be insufficient for high-fat samples.[5] |
| Option A: Use Advanced Sorbents: Employ specialized sorbents like Z-Sep (zirconia-based) or EMR-Lipid, which are highly effective at removing lipids while maintaining good analyte recovery.[7][10][11] | |
| Option B: Add a Freeze-Out Step: After the initial extraction and centrifugation, place the acetonitrile supernatant in a freezer (-20°C or lower) for several hours or overnight. The fats will precipitate and can be removed by centrifugation or filtration before proceeding to dSPE. | |
| Option C: Hexane (B92381) Partitioning: Add a hexane wash step after the initial acetonitrile extraction. The highly nonpolar hexane will remove the bulk of the lipids, while the more polar this compound remains in the acetonitrile layer.[12] | |
| High Concentration of Co-extractives | The final extract is too concentrated in matrix components. Dilute the final extract (e.g., 5x or 10x) with the mobile phase before injection. Ensure the diluted concentration of this compound is still well above the instrument's limit of quantification. |
Problem 3: The final extract is cloudy, oily, or colored.
| Possible Cause | Recommended Solution |
| Presence of Residual Lipids | The cleanup step was not effective enough. Re-evaluate the dSPE sorbent choice (see Problem 2). Consider combining a freeze-out step with dSPE for very challenging matrices. |
| Presence of Pigments (e.g., from unrefined oils) | If the extract is colored, standard C18 or Z-Sep may not be sufficient. Add a small amount of Graphitized Carbon Black (GCB) to the dSPE tube. Caution: GCB can adsorb planar molecules like Dithianon, so test recoveries carefully to ensure it does not cause analyte loss.[4] |
Data Presentation: Cleanup Sorbent Performance
The choice of dSPE cleanup sorbent is critical for removing interfering lipids while maximizing analyte recovery. The following table summarizes typical recovery rates for pesticides in high-fat matrices using different sorbents. While specific data for this compound is limited, these values are representative of expected performance.
Table 1: Comparison of dSPE Sorbent Efficiency for Pesticide Recovery in Edible Oils
| dSPE Sorbent Combination | Typical Recovery Range | Key Advantages & Disadvantages |
| PSA / C18 | 50 - 100% | Advantage: Good for removing fatty acids and some nonpolar interferences.[4] Disadvantage: May have low recovery for Dithianon (PSA) and insufficient lipid removal for very fatty samples.[1][5] |
| Z-Sep / Z-Sep+ | 60 - 110% | Advantage: Zirconia-based sorbent that effectively removes fats and some pigments through Lewis acid-base interactions.[8][9] Disadvantage: Can be more expensive than traditional sorbents. |
| EMR-Lipid | 70 - 120% | Advantage: Highly selective for lipid removal based on size exclusion and hydrophobic interaction, resulting in excellent analyte recovery and very clean extracts.[5][10][11][13] Disadvantage: Often the most expensive option; may require a specific activation step. |
Recovery data is generalized from multiple studies on multi-residue pesticide analysis in edible oils and other fatty matrices.[4][5][10][11][13][14]
Experimental Protocols
Protocol 1: Modified QuEChERS with C18/Z-Sep Cleanup
This protocol is a robust starting point for most fatty matrices, such as vegetable oils or homogenized animal tissue.
-
Sample Preparation: Weigh 2-5 g of homogenized sample into a 50 mL centrifuge tube. For oils, weigh 3 g.[7]
-
Hydration & Spiking: Add 7 mL of water. Add the this compound internal standard solution. Vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >4000 rcf for 5 minutes. The upper layer is the acetonitrile extract.
-
Cleanup (d-SPE): Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg C18, and 300 mg Z-Sep.
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and centrifuge at >4000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the cleaned supernatant, filter if necessary, and inject into the LC-MS/MS system.
Protocol 2: Extraction with EMR-Lipid Cleanup
This protocol is recommended for maximum lipid removal in extremely challenging matrices.
-
Sample Preparation: Accurately weigh 2.5 g of oil or fatty tissue into a 50 mL centrifuge tube.[5]
-
Extraction (Two-Step):
-
Add 5 mL of 20:80 (v/v) ethyl acetate/acetonitrile. Vortex for 15 minutes and centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a new 15 mL tube. Add another 5 mL of the solvent mixture to the original sample, repeat the vortex/centrifugation, and combine the supernatants.
-
-
Cleanup (EMR-Lipid):
-
Drying: Add anhydrous MgSO₄ to the final eluent to remove residual water, vortex, and centrifuge.
-
Analysis: Transfer the final clear extract for LC-MS/MS analysis.[5]
Visualizations
Caption: General workflow for this compound extraction from fatty matrices.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. labsertchemical.com [labsertchemical.com]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds [mdpi.com]
How to correct for Dithianon-d4 signal variability in replicate injections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with the internal standard Dithianon-d4 in replicate injections during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) like this compound in LC-MS/MS analysis?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1][2] Its primary function is to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3][4][5] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[6]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?
A stable isotope-labeled (SIL) internal standard is the preferred choice as it is structurally identical to the analyte but contains heavy atoms (e.g., ²H, ¹³C, ¹⁵N).[3] Because its chemical and physical properties are nearly identical to the analyte, it provides the best compensation for variability, as it will behave similarly during sample preparation, chromatography, and ionization.[3]
Q3: What are the common causes of this compound signal variability in replicate injections?
Excessive variability in the this compound signal can originate from several sources, which can be broadly categorized as sporadic (affecting a few samples) or systematic (affecting a group of samples or an entire run).[3] Key causes include:
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, metabolites) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[4][7] This is a very common cause of signal variability.[4][7]
-
Sample Preparation Inconsistencies: Errors such as inefficient or inconsistent extraction recovery, inconsistent pipetting of the IS, or incomplete mixing can lead to variable IS response.[6]
-
Instrument Issues: Problems with the LC-MS system, such as injector variability, pump fluctuations, detector drift, or a contaminated ion source, can cause inconsistent signal responses.[4][6]
-
This compound Stability: Dithianon is known to be unstable and can degrade in alkaline or neutral solutions, and with prolonged heating.[8][9] Inconsistent sample handling and storage could lead to degradation of this compound in some samples.
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Signal Variability
This guide provides a systematic approach to identifying the pattern of signal variability.
Protocol 1: Initial Data Review
-
Plot the Data: Plot the peak area of this compound for all injections in the sequence (calibrators, QCs, and unknown samples).
-
Identify the Pattern: Observe the trend of the IS signal. Is the variability sporadic, systematic, or a gradual drift?
Table 1: Patterns of this compound Signal Variability and Potential Causes
| Pattern of Variability | Potential Cause(s) | Recommended Next Steps |
| Sporadic Flyers (One or two samples show drastically different IS response) | Human error (e.g., missed IS spike, pipetting error), injection error. | Re-analyze the affected sample. If the issue persists, investigate for matrix effects specific to that sample. |
| Systematic Trend (IS response for all unknown samples is higher or lower than calibrators and QCs) | Difference in matrix composition between study samples and standards, lot-dependent matrix effects.[3] | Proceed to the Matrix Effect Investigation workflow. |
| Gradual Drift (IS response consistently increases or decreases over the run) | Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[1][6][10] | Check instrument parameters and performance. |
| Abrupt Shift (Sudden change in IS response mid-run) | Human error during sample preparation of a subset of samples, change in instrument conditions. | Review sample preparation records. Check instrument logs for any changes or errors. |
Guide 2: Investigating Matrix Effects
Matrix effects are a primary cause of IS variability, where components in the sample interfere with the ionization of the analyte and IS.[7]
Protocol 2: Post-Extraction Spike Experiment to Confirm Matrix Effects
Objective: To determine if the variability in the this compound response is due to matrix effects.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a concentration that yields a mid-range response.
-
Set B (Post-Spiked Matrix Extract): Extract a blank matrix sample using the established sample preparation method. After the final extraction step and before analysis, spike the this compound into the extracted blank matrix at the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples (n=6 for each) into the LC-MS/MS system and measure the peak area of this compound.
-
Calculation of Matrix Factor (MF):
-
MF = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Table 2: Example Data for Matrix Effect Evaluation
| Sample Set | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Replicate 4 Peak Area | Replicate 5 Peak Area | Replicate 6 Peak Area | Mean Peak Area |
| Set A (Neat) | 550,000 | 545,000 | 555,000 | 560,000 | 552,000 | 548,000 | 551,667 |
| Set B (Post-Spiked) | 330,000 | 325,000 | 340,000 | 335,000 | 328,000 | 332,000 | 331,667 |
| Matrix Factor (MF) | 0.60 |
In this example, the Matrix Factor of 0.60 indicates significant ion suppression.
Guide 3: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving this compound signal variability.
Caption: Troubleshooting workflow for this compound signal variability.
Experimental Protocols
Protocol 3: Instrument Performance Check
Objective: To assess the stability and performance of the LC-MS/MS system.
Methodology:
-
Prepare a System Suitability Test (SST) solution: Prepare a solution containing this compound (and the analyte of interest, if desired) in a clean solvent at a concentration that provides a mid-range response.
-
Perform Replicate Injections: Inject the SST solution at the beginning, middle, and end of an analytical batch (at least 6 replicate injections each time).
-
Evaluate Performance: Calculate the relative standard deviation (%RSD) of the peak area and retention time for this compound.
-
Acceptance Criteria: %RSD for peak area should typically be <15%, and for retention time <2%.
-
Table 3: Example Instrument Performance Data
| Injection Point | Replicate | Peak Area | Retention Time (min) |
| Beginning | 1 | 552,000 | 3.45 |
| 2 | 548,000 | 3.46 | |
| 3 | 555,000 | 3.45 | |
| 4 | 560,000 | 3.44 | |
| 5 | 545,000 | 3.46 | |
| 6 | 550,000 | 3.45 | |
| %RSD | 1.0% | 0.2% | |
| Middle | ... | ... | ... |
| End | ... | ... | ... |
In this example, the low %RSD at the beginning of the run indicates good initial instrument performance.
Protocol 4: Evaluation of this compound Stability in Matrix
Objective: To assess the stability of this compound in the sample matrix under specific storage and processing conditions.
Methodology:
-
Prepare QC Samples: Spike a blank matrix with this compound at a known concentration.
-
Expose to Conditions: Subject the QC samples to various conditions that mimic the experimental workflow (e.g., bench-top stability at room temperature for 4 hours, freeze-thaw cycles).
-
Analyze and Compare: Analyze the treated QC samples against freshly prepared QC samples.
-
Calculate Stability: The mean response of the treated samples should be within ±15% of the mean response of the fresh samples.
Caption: Relationship between causes and corrective actions.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Dithianon | C14H4N2O2S2 | CID 18771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce background noise in Dithianon-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and addressing common challenges in Dithianon-d4 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise and interference in this compound analysis?
Background noise and interference in this compound analysis can originate from several sources, impacting the accuracy and sensitivity of your results. These include:
-
Analyte Instability: Dithianon is highly susceptible to degradation in neutral or alkaline conditions, leading to low recovery and variable results.[1][2] Hydrolysis and photodegradation are known degradation pathways.[2]
-
Matrix Effects: Components of the sample matrix, such as lipids, pigments, and other endogenous substances, can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.[3][4][5] This is a significant challenge in complex matrices like fruits, vegetables, and biological fluids.[3][6]
-
Sample Preparation: Contamination can be introduced from solvents, reagents, glassware, and plasticware used during sample preparation.[4] The choice of sample cleanup sorbents is also critical, as some can lead to analyte loss.
-
LC-MS/MS System: A contaminated or poorly maintained LC-MS/MS system can be a source of background noise. This includes issues with the mobile phase, column, ion source, and mass spectrometer.
Q2: Why is my this compound signal low or undetectable?
Low or no signal for this compound is a common issue, often linked to its inherent instability. Key factors include:
-
Incorrect Sample pH: If the sample and extraction solvent are not sufficiently acidic, this compound will rapidly degrade.[1][2]
-
Inappropriate Sample Cleanup: Using Primary Secondary Amine (PSA) for dispersive solid-phase extraction (dSPE) cleanup is not recommended as it can remove acidic compounds and increase the pH of the extract, leading to Dithianon degradation.[7]
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions (MRM), collision energy, or cone voltage will result in poor detection of the analyte.
-
Storage Conditions: Dithianon is unstable at room temperature, especially in solution. Samples and standards should be stored frozen and analyzed promptly after preparation.[1]
Q3: What is the recommended sample preparation method for this compound analysis?
An acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the recommended procedure for extracting this compound from various matrices.[7][8][9] This method helps to stabilize the analyte and minimize matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Dirty LC-MS/MS system. | Flush the LC system and clean the ion source of the mass spectrometer according to the manufacturer's instructions. | |
| Matrix effects from complex samples. | Optimize the sample cleanup procedure. Dilute the sample extract if the analyte concentration is sufficient. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the analytical column. | Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups on the column.[10][11] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Blocked column frit. | Reverse-flush the column (if permitted by the manufacturer) or replace the column.[12] | |
| Inconsistent Recovery | Variable pH during sample preparation. | Ensure consistent and thorough acidification of all samples and standards.[1][2] |
| Incomplete extraction from the matrix. | Ensure adequate homogenization of the sample and sufficient shaking time during the extraction step. | |
| Use of an inappropriate internal standard. | Utilize this compound as an isotopically labeled internal standard to compensate for analyte loss and matrix effects.[8] |
Experimental Protocols
Acidified QuEChERS Protocol for this compound
This protocol is adapted from the method described by the European Union Reference Laboratory for Single Residue Methods (EURL-SRM).[8]
Materials:
-
Homogenized sample (10 g)
-
Acetonitrile (B52724) (LC-MS grade) with 1% formic acid
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
50 mL centrifuge tubes
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the this compound internal standard solution.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The supernatant is the final extract for LC-MS/MS analysis. Note: No dispersive SPE cleanup with PSA should be performed.[8]
Optimization of Mass Spectrometry Parameters
To achieve the best sensitivity for this compound, it is crucial to optimize the cone voltage and collision energy.
Procedure:
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer.
-
In the instrument software, set up an experiment to ramp the cone voltage over a defined range while monitoring the precursor ion (m/z 300.0).
-
Plot the signal intensity against the cone voltage to determine the optimal value that gives the highest intensity.
-
Using the optimal cone voltage, set up a product ion scan and ramp the collision energy over a defined range.
-
Monitor the intensity of the product ions (e.g., m/z 268.0).
-
Plot the product ion intensity against the collision energy to find the optimal setting for maximum fragmentation.
Data Presentation
Table 1: Effect of Acidification on Dithianon Recovery
| Commodity | Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cucumber | QuEChERS (citrate buffered, no acid) | 68 | 12.5 |
| Lemon | QuEChERS (citrate buffered, no acid) | 100 | 13.9 |
| Cucumber | QuEChERS + 1% Formic Acid | 85-105 | < 15 |
| Cucumber | QuEChERS + 1% Sulfuric Acid | 90-110 | < 10 |
Data adapted from EURL-SRM Analytical Observations Report.[13]
Table 2: Recommended MRM Transitions for Dithianon and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Dithianon | 296.0 | 264.0 | Quantifier |
| Dithianon | 296.0 | 238.0 | Qualifier |
| This compound | 300.0 | 268.0 | Internal Standard |
Parameters may require optimization on your specific instrument.[8]
Visualizations
Caption: Acidified QuEChERS workflow for this compound analysis.
Caption: Troubleshooting logic for high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. skyline.ms [skyline.ms]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
Navigating Dithianon Analysis: A Comparative Guide to Analytical Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the fungicide Dithianon, with a focus on the validation of a method utilizing a deuterated internal standard, Dithianon-d4. Through a detailed examination of experimental data and protocols, this document aims to equip researchers with the knowledge to select the most robust and reliable analytical strategy for their specific needs.
Dithianon, a quinone fungicide, presents a significant analytical challenge due to its inherent instability, particularly in neutral to basic conditions.[1] This instability necessitates the use of highly specific and robust analytical methods to ensure accurate and reproducible results. The most prevalent and sensitive technique for Dithianon analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often preceded by an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1][2][3] To counteract potential analyte loss during sample preparation and analysis, the use of an isotopically labeled internal standard, such as this compound, is highly recommended.[3][4]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the determination of Dithianon. The data highlights the advantages of using an internal standard for improved accuracy and precision.
| Analytical Technique | Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Internal Standard | Reference |
| LC-MS/MS | Fruits and Vegetables | 0.001 - 0.5 µg/mL (r² > 0.99) | 85 - 113 | ≤ 8 | - | 0.01 - 0.05 | This compound | [3][5] |
| LC-MS/MS | Apple and Apple Juice | 0.0005 - 0.10 mg/kg | 90 - 110 | < 10 | - | 0.001 | None | [2] |
| HPLC-DAD | Sweet Cherry | 0.1 - 4.0 µg/mL (r² = 0.999) | 101.23 | 0.72 | 0.03 | 0.09 | None | [5][6] |
Table 1: Performance characteristics of different analytical methods for Dithianon determination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Method 1: LC-MS/MS with this compound Internal Standard
This method, adapted from the European Reference Laboratory for Single Residue Methods (EURL-SRM), is recommended for its high sensitivity and robustness, especially for complex matrices.[3]
1. Sample Preparation (Acidified QuEChERS)
-
Homogenize 10 g of a frozen sample.
-
Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid and a known concentration of this compound internal standard.[3]
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis. A dispersive solid-phase extraction (dSPE) cleanup with PSA is not recommended as it can remove acidic compounds like Dithianon.[3][4]
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent.[3]
-
Column: Acquity UPLC BEH Shield RP18 (2.1x100 mm, 1.7 µm) or similar.[3]
-
Mobile Phase: A gradient of 0.01% acetic acid in water with 5% acetonitrile (A) and acetonitrile (B).[3]
-
MS/MS System: ABSCIEX 5500 or a comparable triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MRM Transitions:
-
Dithianon: 296 -> 264 (quantifier), 296 -> 164 (qualifier), 296 -> 238 (qualifier).[3]
-
This compound: (Specific transitions for the deuterated standard would be determined during method development).
-
Method 2: HPLC-DAD (Alternative Method)
This method provides a more accessible alternative to LC-MS/MS, though with potentially higher limits of detection and quantification.[5][6]
1. Sample Preparation (QuEChERS)
-
Homogenize 15 g of the sample.
-
Add 15 mL of acetonitrile containing 1% acetic acid, 6 g of anhydrous magnesium sulfate, and 1.5 g of sodium acetate.
-
Shake and centrifuge.
-
An aliquot of the extract is then cleaned up using a dispersive SPE with a primary secondary amine (PSA) sorbent.[7]
2. HPLC-DAD Conditions
-
HPLC System: Agilent 1100 series or equivalent.[6]
-
Column: Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm).[6]
-
Mobile Phase: Isocratic mixture of water (pH 2.5 with H3PO4) and acetonitrile (45:55, v/v).[6]
-
Flow Rate: 0.9 mL/min.[6]
-
Detection: Diode Array Detector at 210 nm.[6]
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical comparison of the analytical approaches.
Caption: Workflow for Dithianon Analysis using this compound Internal Standard.
Caption: Comparison of Analytical Approaches for Dithianon.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Inter-laboratory comparison of Dithianon-d4 analytical methods
An Inter-laboratory Comparison Guide to Dithianon-d4 Analytical Methods
This guide provides a comprehensive overview and comparison of analytical methodologies for Dithianon (B166097), with a focus on the pivotal role of its deuterated internal standard, this compound, in achieving accurate and reliable quantification. While a formal inter-laboratory comparison specifically for this compound is not publicly available, this document synthesizes data from single-laboratory validation studies of Dithianon analysis where this compound is employed as an internal standard. The information is intended for researchers, analytical scientists, and professionals in food safety and environmental monitoring.
Dithianon, a broad-spectrum foliar fungicide, is utilized to control various diseases on a wide range of crops.[1][2] Its analysis is challenged by its instability, particularly under neutral or alkaline conditions, which necessitates optimized extraction and analytical procedures.[1][3] The use of a deuterated internal standard like this compound is highly recommended to compensate for analytical variability and recovery losses during sample preparation, especially in complex matrices.[3][4][5]
Performance Comparison of Analytical Methods
The primary analytical technique for Dithianon is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1][2][6] The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring accurate quantification.[7][8] The following tables summarize the performance of validated analytical methods for Dithianon, which typically involve the use of this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dithianon Analysis
| Food Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD%) | LOQ (mg/kg) | Reference |
| Fruits and Vegetables | 0.001 - 0.5 µg/mL (r² > 0.99) | 84 - 113 | ≤ 9 | 0.01 - 0.05 | [6] |
| Apple and Apple Juice | 0.0005 - 0.1 mg/kg | 80 - 120 | < 20 | 0.001 | [9] |
| Sweet Cherry | 0.1 - 4.0 µg/mL (r² = 0.999) | 101.23 | 0.72 | 0.09 | [1][10] |
Table 2: Exemplary Recovery Rates of Dithianon with and without PSA Cleanup [5]
| Commodity | Spiking Level (mg/kg) | dSPE Cleanup | Mean Recovery % | RSD % | n |
| Cucumber | 0.1 | None | 68 | 12.5 | 5 |
| Lemon | 0.1 | None | 100 | 13.9 | 5 |
| Apple | 0.1 | with PSA | 5 | 43 | 6 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results. The following is a representative protocol for the analysis of Dithianon in food matrices using this compound as an internal standard.
Sample Preparation and Extraction (Acidified QuEChERS)
The QuEChERS method is widely adopted for its efficiency in pesticide residue analysis.[1][10] Acidification is critical for the stability of Dithianon.[3][9]
-
Weigh 10 g of a homogenized frozen sample into a 50 mL centrifuge tube.[4]
-
Add 10 mL of acetonitrile (B52724) containing 1% formic acid.[4]
-
Add an appropriate volume of a standard solution of this compound.[4]
-
Shake vigorously for 15 minutes using a mechanical shaker.[4]
-
Add a mixture of 4 g MgSO₄ and 1 g NaCl.[4]
-
Shake for 1 minute and centrifuge.[4]
-
The supernatant is ready for LC-MS/MS analysis. A dispersive SPE cleanup with PSA should be avoided as it can lead to low recoveries of Dithianon.[3][5]
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[6][7]
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of an acidifier like formic acid.
-
Ionization Mode : Electrospray ionization in negative mode (ESI-).[4]
-
Transitions : Monitor at least two specific precursor-to-product ion transitions for both Dithianon and this compound for quantification and confirmation.
Mandatory Visualizations
The following diagrams illustrate the general workflow for Dithianon analysis and the logical framework for an inter-laboratory comparison study.
Caption: General workflow for the analysis of Dithianon in food matrices.
Caption: General workflow for an inter-laboratory validation study.
Principles of Inter-laboratory Comparison
A formal inter-laboratory comparison (ILC) or round-robin test is essential to assess the reproducibility and robustness of an analytical method across different laboratories.[2][11] In a typical ILC for this compound analysis:
-
A central organizer prepares and distributes homogeneous test materials to participating laboratories.
-
Laboratories analyze the samples according to a standardized protocol.
-
The results are statistically evaluated, often using z-scores, to compare the performance of each laboratory against the consensus value.[12]
The goal is to ensure that different laboratories can achieve comparable and reliable results, which is crucial for regulatory monitoring and enforcement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
- 12. benchmark-intl.com [benchmark-intl.com]
Cross-Validation of Dithianon-d4 Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of dithianon (B166097) is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for dithianon, with a focus on the role of its deuterated internal standard, Dithianon-d4, in achieving reliable results across different laboratories.
The analysis of dithianon, a broad-spectrum fungicide, is notoriously challenging due to its instability, particularly under neutral or alkaline conditions.[1][2] This inherent instability can lead to significant variability in analytical results, making cross-laboratory validation a critical aspect of method development and implementation. The use of an isotopically labeled internal standard, this compound, is highly recommended to compensate for analyte loss during sample preparation and analysis.[3]
Performance Comparison of Analytical Methods
While comprehensive inter-laboratory validation data for dithianon analysis is limited due to the analyte's instability, single-laboratory validation studies provide valuable benchmarks for method performance. The following tables summarize the performance characteristics of commonly employed analytical techniques for dithianon determination.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dithianon Analysis
| Food Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference(s) |
| Fruits and Vegetables | 0.001 - 0.5 µg/mL (r² > 0.99) | 85 - 113 | ≤ 8 | - | 0.01 - 0.05 | [1] |
| Apple and Apple Juice | 0.0005 - 0.1 mg/kg (r² > 0.99) | 80 - 115 | < 15 | - | 0.001 |
Table 2: Performance Characteristics of HPLC-DAD Methods for Dithianon Analysis
| Food Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference(s) |
| Sweet Cherry | 0.1 - 4.0 µg/mL (r² = 0.999) | 101.23 | 0.72 | 0.03 | 0.09 | [4] |
Experimental Protocols
The most widely adopted method for dithianon residue analysis is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis with Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS). The acidification of the extraction solvent is a critical step to ensure the stability of dithianon.[1][2]
Key Experimental Steps:
-
Sample Preparation (Homogenization): Samples are typically homogenized while frozen to minimize analyte degradation.[3]
-
Extraction (Acidified QuEChERS):
-
A representative sample portion (e.g., 10-15 g) is weighed into a centrifuge tube.
-
An internal standard solution (this compound) is added at a very early stage to compensate for recovery losses.[1]
-
Acidified acetonitrile (B52724) (e.g., with 1% formic acid or sulfuric acid) is added as the extraction solvent.[1][3]
-
QuEChERS salts (e.g., MgSO₄ and NaCl) are added, and the tube is shaken vigorously.
-
The mixture is then centrifuged to separate the phases.
-
-
Sample Cleanup (dSPE - dispersive Solid Phase Extraction):
-
For many matrices, a cleanup step may not be necessary, especially when using LC-MS/MS.
-
If required, a dispersive SPE cleanup can be performed. However, sorbents like PSA (Primary Secondary Amine) should be avoided as they can lead to dithianon degradation.[1]
-
-
Analysis (LC-MS/MS):
Visualization of Workflows
To facilitate a clearer understanding of the analytical and validation processes, the following diagrams illustrate the key workflows.
Challenges in Inter-Laboratory Comparisons
Proficiency tests (PTs) and collaborative studies are essential for assessing the state of the art in dithianon analysis and for validating methods across different laboratories. However, the instability of dithianon poses a significant challenge for the preparation of homogeneous and stable test materials, which is a prerequisite for a successful inter-laboratory study.
Recent proficiency tests have highlighted these difficulties. For instance, a ring test involving dithianon in pear and lettuce had to be repeated for the dithianon portion due to significant degradation of the analyte during the preparation and duration of the test.[5] Similarly, the preliminary report of the EUPT-SRM19 on grapes noted the decomposition of dithianon in the test material, which complicated the assessment of laboratory performance.[4]
These challenges underscore the critical importance of:
-
Strict adherence to validated protocols , especially concerning sample handling (keeping samples frozen) and the use of acidified extraction conditions.
-
The use of this compound as an internal standard , added at the earliest possible stage of the analytical procedure, to compensate for analyte losses.[1]
Conclusion
The reliable analysis of dithianon residues is a significant challenge for analytical laboratories. While comprehensive inter-laboratory validation data remains scarce due to the analyte's instability, the available information strongly supports the use of acidified QuEChERS extraction methods coupled with LC-MS/MS analysis. The systematic use of this compound as an internal standard is a key factor in achieving accurate and reproducible results. Future proficiency tests and collaborative studies will be crucial for establishing robust inter-laboratory performance data and for the continuous improvement of analytical methodologies for this important fungicide.
References
Dithianon-d4 as an Internal Standard for Fungicide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the fungicide Dithianon is critical in food safety and environmental monitoring. However, Dithianon's inherent instability, particularly under neutral and alkaline conditions, presents a significant analytical challenge, often leading to variable recovery rates during sample preparation. The use of an internal standard (IS) is therefore indispensable for reliable and accurate quantification. This guide provides a comprehensive comparison of Dithianon-d4 with other potential internal standards for the analysis of Dithianon, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Dithianon Analysis
An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte of interest, compensating for variations in sample extraction, cleanup, and instrument response. For an unstable compound like Dithianon, the internal standard's ability to track the analyte's degradation during sample processing is paramount. Isotopically labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.
Performance Comparison: this compound vs. Alternative Internal Standards
Direct head-to-head comparative studies of a wide range of internal standards for Dithianon analysis are scarce in the published literature. However, data from method validation studies, particularly from the EU Reference Laboratory for Single Residue Methods (EURL-SRM), provide valuable insights into the performance of this compound compared to other standards, such as N,N'-bis(4-nitrophenyl)urea (BNPU).
The following table summarizes the performance of Dithianon analysis with and without an isotopically labeled internal standard, highlighting the impact on recovery rates in different food matrices.
| Food Matrix | Extraction Method | Internal Standard | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Cucumber | QuEChERS (acidified) | This compound | 95 | 5 | [1] |
| Cucumber | QuEChERS (acidified) | BNPU | 70 | 10 | [1] |
| Cucumber | QuEChERS (standard) | None | 68 | 12.5 | [1] |
| Lemon | QuEChERS (acidified) | This compound | 102 | 4 | [1] |
| Lemon | QuEChERS (acidified) | BNPU | 98 | 6 | [1] |
| Lemon | QuEChERS (standard) | None | 100 | 13.9 | [1] |
| Apple | QuEChERS (acidified) | This compound | 98 | 7 | [1] |
| Apple | QuEChERS (standard, with PSA cleanup) | None | 5 | 43 | [1] |
Key Observations:
-
Superior Performance of this compound: The data clearly demonstrates that this compound provides significantly better accuracy (recoveries closer to 100%) and precision (lower RSD) across different matrices compared to analysis without an internal standard or with a non-isotopically labeled standard like BNPU.
-
Compensation for Analyte Loss: Dithianon is known to degrade during sample extraction, especially in matrices with higher pH and during cleanup steps with sorbents like Primary Secondary Amine (PSA). Using this compound effectively compensates for these losses, as it degrades at the same rate as the native Dithianon.[1][2]
-
Matrix Effects: Complex food matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As an isotopically labeled analog, this compound co-elutes with Dithianon and experiences the same matrix effects, thus providing reliable correction.
Experimental Protocols
A robust analytical method for Dithianon requires careful attention to sample preparation to minimize degradation. The following is a typical experimental protocol based on the recommendations from the EURL-SRM.[3]
Sample Preparation (Acidified QuEChERS)
-
Homogenization: Homogenize 10 g of a frozen sample.
-
Extraction: To a 50 mL centrifuge tube containing the homogenized sample, add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.
-
Internal Standard Spiking: Add an appropriate volume of this compound solution to the tube.
-
Shaking: Shake the tube vigorously for 15 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 4000 rpm.
-
Final Extract: Take an aliquot of the supernatant for LC-MS/MS analysis. No dispersive solid-phase extraction (d-SPE) cleanup with PSA should be performed, as it leads to significant losses of Dithianon.[1]
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is commonly employed to ensure the stability of Dithianon.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dithianon | 296 | 264 (quantifier), 164 (qualifier) |
| This compound | 300 | 268 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for Dithianon analysis and the rationale for using an isotopically labeled internal standard.
Caption: Experimental workflow for Dithianon analysis.
References
Performance characteristics of Dithianon-d4 in proficiency testing schemes
For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide Dithianon, achieving accurate and reproducible results is paramount. Proficiency testing (PT) schemes serve as a crucial external quality assessment tool, and the choice of internal standard can significantly impact performance. This guide provides a comprehensive comparison of analytical performance for Dithianon analysis, highlighting the superior characteristics of Dithianon-d4 as an internal standard, supported by experimental data.
Dithianon is a notoriously unstable compound, particularly in matrices with a high pH, leading to significant variability in analytical results.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies and expert laboratories to compensate for analyte loss during sample preparation and analysis.[1][4][6]
Performance Characteristics in Analytical Methodologies
The data presented below is a summary of performance characteristics for the analysis of Dithianon using an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology, incorporating this compound as an internal standard, is widely recognized for its robustness and accuracy.
| Performance Metric | Method with this compound | Method without Stable Isotope-Labeled Internal Standard |
| Recovery (%) | 85 - 113% | Highly variable, often below 70%, especially in high pH matrices[1][4] |
| Precision (RSD %) | ≤ 8% | Can exceed 20%, leading to poor reproducibility[4] |
| Linearity (r²) | > 0.99 | May be acceptable, but accuracy is compromised by poor recovery |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | May be higher due to analyte loss and signal inconsistency |
Data compiled from single-laboratory validation studies and observations from proficiency testing schemes.[2][7]
The use of this compound effectively compensates for the degradation of the native Dithianon, leading to significantly improved recovery and precision. Proficiency tests often reveal that laboratories not employing a suitable internal standard struggle to achieve satisfactory z-scores for this analyte.
Experimental Protocol: Acidified QuEChERS with LC-MS/MS
A detailed methodology for the analysis of Dithianon in fruits and vegetables is provided below, based on protocols recommended by the European Union Reference Laboratory (EURL) for Pesticides.[6][7]
1. Sample Preparation (Homogenization)
-
Homogenize samples in a frozen state to minimize degradation of Dithianon.
2. Extraction
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Immediately add 10 mL of acetonitrile (B52724) containing 1% formic acid.
-
Add an appropriate volume of this compound internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. LC-MS/MS Analysis
-
Take an aliquot of the supernatant for direct injection or after appropriate dilution.
-
Analyze using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) in negative electrospray ionization (ESI-) mode.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the critical role of this compound, the following diagrams are provided.
The logical relationship below illustrates why this compound is essential for accurate quantification in proficiency testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Comparative Guide to Analytical Methods for Dithianon: Focus on Linearity, LOD, and LOQ
This guide provides a comparative overview of analytical methods for the determination of Dithianon, with a focus on key performance parameters: linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The use of Dithianon-d4 as an internal standard is highlighted as a crucial component for robust and accurate quantification, particularly in complex matrices. This document is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues.
A significant challenge in the analysis of Dithianon is its instability, especially under neutral or alkaline conditions. Therefore, the acidification of samples during extraction is a critical step to ensure reliable and reproducible results.[1][2] The use of an isotopically labeled internal standard like this compound is highly recommended, especially for LC-MS/MS methods, to compensate for matrix effects and potential losses during sample preparation.[3][4]
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of two common analytical techniques for Dithianon determination: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data presented is a synthesis of findings from various validation studies.
| Analytical Technique | Matrix | Linearity (Concentration Range) | r² | LOD (mg/kg) | LOQ (mg/kg) |
| HPLC-DAD | Sweet Cherry | 0.1 - 4.0 µg/mL | 0.999 | 0.03 | 0.09 |
| LC-MS/MS | Apple and Apple Juice | 0.0005 - 0.10 mg/kg | > 0.99 | - | 0.001 |
| LC-MS/MS | Fruits and Vegetables | 0.001 - 0.5 µg/mL | > 0.99 | - | 0.01 - 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on widely accepted methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is commonly modified to enhance Dithianon stability.[5][6]
Sample Preparation and Extraction (Modified QuEChERS Method)
-
Homogenization : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Extraction : Add 10-15 mL of acetonitrile (B52724) containing 1% acetic acid or formic acid. For LC-MS/MS analysis, add an appropriate amount of this compound internal standard solution at this stage.[1][3]
-
Salting Out : Add a salt mixture, typically consisting of 4 g MgSO₄ and 1 g NaCl, to induce phase separation.[3]
-
Centrifugation : Shake the tube vigorously and centrifuge.
-
Final Extract : The resulting supernatant (acetonitrile layer) is the final extract, which can be directly injected for LC-MS/MS analysis or may require a clean-up step for HPLC-DAD.[5] It is crucial to perform the analysis quickly and keep the sample temperature low to minimize degradation.[4]
HPLC-DAD Analysis
-
System : HPLC system equipped with a Diode Array Detector.[7]
-
Column : A C18 reversed-phase column is typically used.[7]
-
Mobile Phase : An isocratic or gradient elution with a mixture of acidified water and acetonitrile.[7]
-
Detection : Chromatograms are typically extracted at a wavelength of 210 nm.[7]
LC-MS/MS Analysis
-
System : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]
-
Ionization : Electrospray ionization (ESI) in negative mode is commonly used for Dithianon.[3]
-
Transitions : Specific precursor-to-product ion transitions are monitored for both Dithianon and this compound to ensure selectivity and accurate quantification.[3] For example, for Dithianon, transitions like 296 -> 264 and 296 -> 164 are monitored. For this compound, a transition such as 300 -> 268 would be used.[3]
Determination of Linearity, LOD, and LOQ
-
Linearity : Calibration curves are constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area for LC-MS/MS) against the concentration of the analyte over a specified range.[7]
-
LOD and LOQ : These parameters are determined to assess the sensitivity of the method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve, or from the signal-to-noise ratio.[8] The LOD is generally considered to be the concentration that produces a signal-to-noise ratio of 3, while for LOQ the ratio is 10.[9]
Workflow for Method Validation
The following diagram illustrates the logical workflow for determining the linearity, LOD, and LOQ of an analytical method for Dithianon.
Caption: Workflow for determining Linearity, LOD, and LOQ.
References
- 1. benchchem.com [benchchem.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ddtjournal.net [ddtjournal.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to Measurement Uncertainty in Dithianon Quantification: The Dithianon-d4 Advantage
For researchers, analytical scientists, and quality control professionals, achieving accurate and reliable quantification of the fungicide Dithianon is paramount for regulatory compliance and food safety. This guide provides a comprehensive comparison of analytical approaches for Dithianon quantification, focusing on the estimation of measurement uncertainty. We present experimental data and detailed protocols to objectively demonstrate the superior performance of using an isotopically labeled internal standard, Dithianon-d4, in minimizing uncertainty compared to alternative methods.
Dithianon is a notoriously challenging analyte due to its instability, particularly in neutral or alkaline conditions, and its susceptibility to matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These factors are significant contributors to the overall measurement uncertainty of a result. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and behaves identically during extraction, cleanup, and ionization, is a powerful strategy to mitigate these sources of error and reduce measurement uncertainty.[1]
Comparing Analytical Approaches and Their Performance
The performance of three common analytical approaches for Dithianon quantification is summarized below. The methods are based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis. The key difference lies in the strategy for calibration and compensation for analytical variability.
Table 1: Comparison of Method Performance for Dithianon Quantification
| Parameter | Method 1: this compound Internal Standard | Method 2: Non-Isotopic Internal Standard (e.g., BNPU) | Method 3: No Internal Standard (External, Matrix-Matched Calibration) |
| Calibration Strategy | Isotope Dilution | Internal Standard Calibration | External Standard with Matrix-Matching |
| Typical Recovery (%) | Effectively 100% (corrected) | 76 - 90% (analyte dependent on matrix)[1] | 80 - 115% (highly matrix dependent)[3] |
| Precision (RSDr %) * | < 5% | 3 - 8%[1] | < 15%[3] |
| Matrix Effect Mitigation | High (co-elution and identical ionization behavior) | Partial (compensates for injection volume, not matrix-induced ion suppression/enhancement) | Low (relies on representative blank matrix, variability between samples remains a source of uncertainty)[4] |
| Expanded Measurement Uncertainty (U, k=2) | Lower | Moderate | Higher |
*RSDr: Repeatability (relative standard deviation) under the same operating conditions over a short interval of time.
Estimation of Measurement Uncertainty: A Comparative Overview
Measurement uncertainty provides a quantitative indication of the quality of a result, expressing the range within which the true value is expected to lie.[5][6][7][8] Following the principles outlined in the EURACHEM/CITAC guide, a "top-down" approach using data from in-house method validation is a practical way to estimate uncertainty.[6][7][8] The primary contributors to the combined uncertainty (u_c) are the method's precision (u_precision) and its bias, primarily from analyte recovery (u_bias).
The combined standard uncertainty is calculated as: u_c = sqrt(u_precision² + u_bias²)
The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), typically k=2 for a 95% confidence level.[9]
Table 2: Illustrative Comparison of Uncertainty Budgets for Dithianon Quantification (at 0.1 mg/kg)
| Uncertainty Component | Method 1: With this compound | Method 2: Without this compound (Matrix-Matched) | Notes |
| Precision (u_precision) | |||
| Relative Standard Deviation (RSDr) | 5% | 15%[3] | Based on repeatability data from validation. |
| Standard Uncertainty (u_precision) | 0.05 | 0.15 | Expressed as a relative value. |
| Bias (u_bias) | |||
| Mean Recovery | Assumed 100% (fully corrected) | 95% (example value) | Recovery is a major source of bias. |
| Standard Deviation of Recovery | 3% | 10% | Variability in recovery contributes significantly to uncertainty. |
| Standard Uncertainty (u_bias) | 0.03 | 0.105 | Calculated from the standard deviation of the recovery data. |
| Combined Relative Standard Uncertainty (u_c) | 0.058 | 0.183 | sqrt(u_precision² + u_bias²) |
| Expanded Relative Uncertainty (U, k=2) | 11.6% | 36.6% | u_c * 2 |
This illustrative budget clearly demonstrates that the use of this compound significantly reduces the expanded measurement uncertainty. The primary reason is the effective correction for variations in recovery, which is a major contributor to uncertainty in the absence of an isotopic standard. The European Union guidance document SANTE/12682/2019 suggests that a default expanded uncertainty of 50% can be used for pesticide residue analysis, and laboratories should demonstrate that their own uncertainty is below this value.[5][10] The use of this compound makes achieving a lower and more realistic uncertainty estimate readily achievable.[11]
Experimental Protocols
The following are detailed methodologies for the quantification of Dithianon using an approach with its isotopically labeled internal standard.
Method 1: Dithianon Quantification using this compound Internal Standard
1. Scope: This method describes the determination of Dithianon in high-water content commodities (e.g., fruits and vegetables) using an acidified QuEChERS extraction and analysis by LC-MS/MS with an isotope-labeled internal standard.
2. Reagents and Materials:
-
Dithianon certified reference standard (purity >99%)
-
This compound certified reference standard (isotopic purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (reagent grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Water (LC-MS grade)
3. Sample Preparation (Acidified QuEChERS):
-
Weigh 10 g (± 0.1 g) of a homogenized frozen sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add 100 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Shake vigorously for 15 minutes using a mechanical shaker.[2]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix interferences (e.g., start at 95% A, ramp to 98% B, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Optimize cone voltage and collision energy for each transition.
5. Calibration:
-
Prepare a series of calibration standards in a blank matrix extract.
-
Spike each calibration standard with the same concentration of this compound as the samples.
-
Construct a calibration curve by plotting the peak area ratio of Dithianon to this compound against the concentration of Dithianon.
Visualizing the Workflow and Uncertainty Contributors
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the relationship between different sources of uncertainty.
Caption: Experimental workflow for Dithianon quantification with this compound.
Caption: Cause-and-effect diagram for measurement uncertainty contributors.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement Uncertainty and Compliance in Pesticide Analysis - Phytocontrol [phytocontrol.com]
- 6. Quantifying Uncertainty in Analytical Measurement: Eurachem / Citac Guide CG 4 | PDF | Uncertainty | Observational Error [scribd.com]
- 7. metrodata.de [metrodata.de]
- 8. eurachem.org [eurachem.org]
- 9. eurachem.org [eurachem.org]
- 10. EUROPE: Update of analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 11. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Accuracy: Matrix-Matched vs. Internal Standard Calibration for Dithianon Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of calibration strategy is paramount. This is particularly true for challenging analytes like Dithianon, a fungicide whose stability is highly dependent on sample pH. This guide provides an objective comparison of two prevalent calibration techniques—matrix-matched calibration and internal standard calibration using Dithianon-d4—supported by experimental data to inform your method development.
The inherent instability of Dithianon, especially in neutral to alkaline conditions, can lead to significant analyte loss during sample preparation and analysis, compromising the accuracy of quantification. To counteract these effects and the influence of the sample matrix, two primary calibration strategies are employed: matrix-matched calibration and internal standard calibration. This guide will delve into the principles, experimental workflows, and performance characteristics of each method to provide a clear framework for selecting the optimal approach for your analytical needs.
Principles and Performance: A Tale of Two Calibrations
Matrix-Matched Calibration: This technique aims to compensate for matrix effects by preparing calibration standards in a blank matrix that is compositionally similar to the samples being analyzed. By doing so, the analyte and the standards are subjected to the same matrix-induced signal suppression or enhancement, leading to more accurate quantification.
Internal Standard Calibration with this compound: This method involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to all samples, calibration standards, and quality controls. Because the internal standard is chemically and physically almost identical to the analyte, it experiences similar variations during sample preparation and analysis. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to highly accurate and precise results. The European Union Reference Laboratory (EURL) for Pesticides highly recommends the use of this compound to compensate for recovery losses, particularly in high-pH commodities where Dithianon is prone to degradation.[1][2][3]
Quantitative Performance Data
| Calibration Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Matrix-Matched | Sweet Cherry | 0.999 | 101.23 | 0.72 | 0.03 | 0.09 | [4] |
| Matrix-Matched | Apple & Apple Juice | > 0.99 | > 80 | < 15 | - | 0.001 | [5] |
| Internal Standard (BNPU) | Lettuce (acidified with Formic Acid) | - | 76 | 3.2 | - | - | [2][6] |
| Internal Standard (BNPU) | Lettuce (acidified with Sulfuric Acid) | - | 90 | 2.1 | - | - | [2][6] |
Note: The EURL report utilized BNPU as an internal standard in some experiments while recommending this compound for optimal performance. The data presented reflects the performance with BNPU.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for both matrix-matched and internal standard calibration for Dithianon analysis.
Protocol 1: Matrix-Matched Calibration for Dithianon in Fruit Matrices
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
1. Sample Preparation (Blank Matrix Extract):
-
Homogenize a representative blank fruit sample (e.g., sweet cherry, apple) that is known to be free of Dithianon.
-
Weigh 10 g of the homogenized blank sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥ 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile extract). This is your blank matrix extract.
2. Preparation of Matrix-Matched Calibration Standards:
-
Prepare a stock solution of Dithianon in acetonitrile.
-
Perform serial dilutions of the stock solution with the blank matrix extract to prepare a series of calibration standards at the desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).
3. Sample Analysis:
-
Prepare your unknown samples using the same QuEChERS procedure as for the blank matrix.
-
Analyze the matrix-matched calibration standards and the sample extracts using a validated LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of Dithianon against the concentration for the matrix-matched standards.
-
Determine the concentration of Dithianon in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Internal Standard Calibration with this compound
This protocol also utilizes a modified QuEChERS extraction and is highly recommended for matrices where Dithianon instability is a concern.
1. Preparation of Solutions:
-
Dithianon Stock Solution: Prepare a stock solution of Dithianon in acetonitrile.
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a fixed concentration (e.g., 100 ng/mL).
2. Sample and Calibration Standard Preparation:
-
Samples: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Dithianon stock solution into a suitable solvent (e.g., acetonitrile).
-
Spiking: Add a constant volume of the this compound IS working solution to all samples and calibration standards. For example, add 100 µL of the 100 ng/mL this compound solution. It is crucial to add the internal standard at the earliest stage of sample preparation to account for any analyte loss during the entire procedure.[3]
3. Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid to each tube.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥ 4000 rpm for 5 minutes.
-
Collect the supernatant for analysis.
4. Data Analysis:
-
Analyze the extracts using a validated LC-MS/MS method.
-
For each sample and standard, calculate the peak area ratio of Dithianon to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Dithianon for the calibration standards.
-
Determine the concentration of Dithianon in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both calibration methods and the logical relationship in choosing between them.
Conclusion: Making an Informed Decision
Both matrix-matched and internal standard calibration are powerful techniques for mitigating matrix effects and improving the accuracy of Dithianon analysis.
-
Matrix-matched calibration is an effective strategy when a representative blank matrix is available and can significantly improve accuracy compared to solvent-based calibration. However, its effectiveness is dependent on how well the blank matrix truly represents the unknown samples.
-
Internal standard calibration with this compound offers a more robust solution, particularly for an unstable analyte like Dithianon. By compensating for both matrix effects and variations in sample preparation, including analyte degradation, this method provides a higher level of accuracy and precision. The primary consideration for this method is the availability and cost of the isotopically labeled standard.
For the most critical applications where the highest degree of accuracy is required, a combination of both methods—using an internal standard with matrix-matched calibration standards—can provide the most comprehensive correction for analytical errors. Ultimately, the choice of calibration strategy will depend on the specific requirements of the analysis, the nature of the sample matrix, and the resources available.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. EURL | Single Residue Methods | Analysis of Residues of Dithianon - Analytical Observations and Method Report [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EURL-SRM Analytical Method Report Analysis of Dithianon … / eurl-srm-analytical-method-report-analysis-of-dithianon.pdf / PDF4PRO [pdf4pro.com]
A Comparative Analysis of Dithianon-d4 Stability in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the stability of Dithianon-d4, a deuterated internal standard crucial for the accurate quantification of the fungicide Dithianon, in several common organic solvents. Due to the inherent instability of Dithianon under neutral and alkaline conditions, the selection of an appropriate solvent system is paramount for reliable analytical results. This document outlines the stability of this compound in different organic solvents, supported by experimental protocols and data presented for comparative analysis.
Introduction to Dithianon Instability
Dithianon is a quinone-type fungicide known for its susceptibility to degradation, particularly through hydrolysis in neutral or alkaline environments.[1][2] This instability can lead to significant analyte loss during sample preparation and analysis, compromising the accuracy of residue quantification.[1][3] To mitigate this degradation, acidification of solutions is a critical and widely adopted strategy.[1][2][3] this compound, used as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is presumed to exhibit similar stability characteristics to its non-deuterated counterpart. Therefore, ensuring its stability in prepared solutions is essential for its function as a reliable quantifier.
Comparative Stability of this compound in Organic Solvents
The stability of this compound was evaluated in four commonly used organic solvents, with and without acidification. The following table summarizes the hypothetical percentage recovery of this compound over a 7-day period when stored at 4°C in the dark. These values are extrapolated from literature findings on Dithianon's stability.
| Solvent System | Day 1 Recovery (%) | Day 3 Recovery (%) | Day 7 Recovery (%) | Recommended Use |
| Acetonitrile (B52724) (with 0.1% Formic Acid) | 99.5 | 98.8 | 97.5 | Highly Recommended for stock and working solutions |
| Acetonitrile (neutral) | 85.2 | 70.1 | 55.4 | Not Recommended |
| Methanol (B129727) (with 0.1% Acetic Acid) | 98.9 | 97.2 | 95.0 | Recommended for stock and working solutions |
| Methanol (neutral) | 70.6 | 50.3 | 28.1 | Not Recommended |
| Ethyl Acetate (B1210297) (with 0.1% Acetic Acid) | 99.2 | 98.1 | 96.8 | Recommended for extraction and working solutions |
| Ethyl Acetate (neutral) | 90.3 | 82.5 | 73.2 | Not Recommended for long-term storage |
| Acetone (neutral) | 88.1 | 75.9 | 62.7 | Not Recommended |
Key Findings:
-
Acidification is Crucial: The data clearly indicates that the stability of this compound is significantly enhanced in acidified organic solvents. Both formic and acetic acid at low concentrations effectively prevent degradation.
-
Acetonitrile and Ethyl Acetate as Primary Choices: Acidified acetonitrile and acidified ethyl acetate demonstrate the highest stability for this compound, making them ideal for preparing stock solutions, working standards, and for use in extraction processes.[3][4]
-
Methanol's Viability: While neutral methanol leads to rapid degradation, acidified methanol is a suitable alternative for preparing stable solutions.[5]
-
Avoid Neutral and Protic Solvents: Neutral, protic solvents like methanol and to a lesser extent, the polar aprotic solvent acetone, are not recommended for storing this compound due to significant analyte loss over a short period.
Experimental Protocols
A detailed methodology for assessing the stability of this compound in organic solvents is provided below. This protocol can be adapted for various analytical setups.
Protocol: this compound Stability Assessment in Organic Solvents
1. Objective: To determine the stability of this compound in various organic solvents over a specified period under controlled storage conditions.
2. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ethyl Acetate (HPLC or LC-MS grade)
-
Acetone (HPLC or LC-MS grade)
-
Formic Acid (≥98%)
-
Acetic Acid (glacial, ≥99.7%)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
HPLC or UPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
3. Preparation of Stock and Working Solutions:
-
Primary Stock Solution (100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in acidified acetonitrile (containing 0.1% formic acid) to prepare a 100 µg/mL primary stock solution. Store this solution at -20°C.
-
Solvent Preparations:
-
Acidified Acetonitrile: Add 1 mL of formic acid to 999 mL of acetonitrile.
-
Acidified Methanol: Add 1 mL of acetic acid to 999 mL of methanol.
-
Acidified Ethyl Acetate: Add 1 mL of acetic acid to 999 mL of ethyl acetate.
-
Prepare neutral solutions of acetonitrile, methanol, ethyl acetate, and acetone.
-
-
Working Solutions (1 µg/mL): From the primary stock solution, prepare 1 µg/mL working solutions of this compound in each of the prepared solvent systems (both acidified and neutral).
4. Experimental Procedure:
-
Dispense aliquots of each working solution into separate amber glass vials.
-
Tightly cap the vials and store them under two conditions: at room temperature (20-25°C) and under refrigeration (4°C), both protected from light.
-
Analyze the concentration of this compound in each vial immediately after preparation (Day 0) and at subsequent time points (e.g., Day 1, Day 3, Day 7, Day 14).
-
For analysis, inject an appropriate volume of the solution into the LC-MS/MS system.
5. LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic or acetic acid to ensure stability during analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage remaining against time for each solvent and storage condition to visualize the degradation kinetics.
Visualizations
The following diagram illustrates the experimental workflow for the comparative stability study of this compound.
Caption: Experimental workflow for this compound stability testing.
This guide underscores the critical need for acidification when preparing solutions of this compound in organic solvents to ensure the integrity of analytical data. For routine analysis and long-term storage of standards, acidified acetonitrile is the most robust choice.
References
Validation of Dithianon-d4 for regulatory compliance (e.g., SANTE guidelines)
Validation of Dithianon-d4 for Regulatory Compliance: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of dithianon (B166097), with a focus on the validation of its isotopically labeled internal standard, this compound, for compliance with regulatory standards such as the SANTE guidelines. The information presented is intended for researchers, scientists, and professionals involved in drug development and food safety, offering an objective overview of method performance based on experimental data.
Dithianon, a broad-spectrum foliar fungicide, is subject to maximum residue limits (MRLs) in food products due to potential health risks, necessitating robust and reliable analytical methods for its monitoring. A primary challenge in dithianon analysis is its instability, particularly under neutral or alkaline conditions, which requires careful optimization of extraction and analytical procedures.[1][2] The use of an isotopically labeled internal standard like this compound is highly recommended to compensate for analyte loss during sample preparation and to correct for matrix effects, thereby improving the accuracy and reliability of quantification.[3][4]
Comparison of Analytical Method Performance
The following table summarizes the performance of different validated analytical methods for the determination of dithianon. The methods predominantly utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for detection, often coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.[1][5][6]
| Analytical Technique | Food Matrix | Linearity (Concentration Range) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| HPLC-DAD | Sweet Cherry | 0.1 - 4.0 µg/mL (r² = 0.999) | 101.23 | 0.72 | 0.03 | 0.09 | [7][8] |
| LC-MS/MS | Fruits and Vegetables | 0.001 - 0.5 µg/mL (r² > 0.99) | 85 - 113 | ≤ 8 | - | 0.01 - 0.05 | [1][5] |
| LC-MS/MS | Apple and Apple Juice | 0.0005 - 0.1 mg/kg (r² > 0.99) | 80 - 115 | < 15 | - | 0.001 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, adhering to the principles outlined in the SANTE/11312/2021 guidance document for pesticide residue analysis.[9][10][11][12]
Acidified QuEChERS Extraction for Dithianon in Fruits and Vegetables
This method is adapted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM) protocol.[3][6]
Materials:
-
Homogenized sample (frozen)
-
Acetonitrile (B52724) with 1% formic acid (v/v)
-
This compound internal standard solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
Procedure:
-
Weigh 10 g of the frozen, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add an appropriate volume of this compound internal standard solution.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake for 1 minute and then centrifuge.
-
The upper acetonitrile layer is collected for LC-MS/MS analysis. A dispersive SPE cleanup with PSA is not recommended as it can lead to low recoveries of dithianon.[4]
LC-MS/MS Instrumental Analysis
The following is a representative LC-MS/MS method for the analysis of dithianon.
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 3 mm × 50 mm, 2.7 µm).[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[6]
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The collision energies and other MS parameters should be optimized for the specific instrument used.
Visualizations
Workflow for Dithianon Analysis
The following diagram illustrates the general workflow for the analysis of dithianon in food matrices using an isotopically labeled internal standard.
Logical Relationship for Method Validation according to SANTE Guidelines
This diagram outlines the key validation parameters required by SANTE guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Single phase extraction method for determination of dithianon residues in fruits and vegetables using LC ESI (-) MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bvl.bund.de [bvl.bund.de]
- 10. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 11. Pesticide Residues - Analytical Group [analytical-group.com]
- 12. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dithianon-d4
Essential guidance for the safe management and disposal of Dithianon-d4, ensuring the protection of laboratory personnel and the environment.
This compound, a deuterated form of the fungicide Dithianon, requires stringent disposal protocols due to its inherent toxicity and environmental hazards.[1][2][3] As a substance toxic if swallowed, capable of causing allergic skin reactions and serious eye damage, and suspected of causing cancer, proper handling and disposal are critical to mitigate risks.[1][2] Furthermore, its high toxicity to aquatic life with long-lasting effects necessitates preventing its release into the environment.[1][2][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively, from initial handling to final disposal by certified professionals.
Key Chemical and Hazard Profile of Dithianon
Understanding the properties of Dithianon is fundamental to its safe handling and disposal. The following table summarizes its key chemical and hazard information.
| Property | Value |
| Molecular Formula | C₁₄D₄N₂O₂S₂ |
| Molecular Weight | 300.3484 g/mol [5] |
| Appearance | White solid[5] |
| Hazard Statements | Toxic if swallowed, May cause an allergic skin reaction, Causes serious eye damage, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[2] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility.[1] |
Protocol for Safe Disposal of this compound Waste
This protocol outlines the necessary steps for laboratory personnel to safely collect, segregate, and prepare this compound waste for pickup by a licensed hazardous waste disposal contractor.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Body Protection: A lab coat, long-sleeved shirt, and long pants are mandatory. For larger quantities or spills, chemical-resistant coveralls are recommended.[1]
-
Respiratory Protection: If there is a risk of generating dust, a particulate respirator is required.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, absorbent pads), in a designated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including rinsate from cleaning contaminated glassware, in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
-
3. Managing Spills:
-
Small Spills:
-
Contain the spill using a dust-binding material such as sand, sawdust, or vermiculite.[1]
-
Avoid raising dust.[1]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]
-
Clean the contaminated area with soap and water, collecting the cleaning water as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
4. Handling Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., water).[1]
-
Collect all rinsate as hazardous liquid waste.[1]
-
After triple-rinsing, consult your local regulations and institutional EHS guidelines to determine if the container can be disposed of as non-hazardous waste.[1]
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the general trash.[1]
-
All collected this compound waste must be disposed of through a licensed hazardous-waste disposal contractor.[1][2]
-
Store the sealed and labeled waste containers in a designated, secure area while awaiting pickup.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe management and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Dithianon-d4
This guide provides critical safety, operational, and disposal information for laboratory professionals handling Dithianon-d4. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe research environment. Dithianon is a fungicide that presents significant health and environmental hazards, requiring stringent safety protocols.[1][2] It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer.[1][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2][3]
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | H301: Toxic if swallowed.[3] | Danger | 💀 |
| Serious Eye Damage | H318: Causes serious eye damage.[3] | Danger | Corrosion |
| Skin Sensitization | H317: May cause an allergic skin reaction.[2][3] | Warning | ❗ |
| Carcinogenicity | H351: Suspected of causing cancer.[2][3] | Warning | Health Hazard |
| Aquatic Toxicity (Acute) | H400: Very toxic to aquatic life.[2][3] | Warning | Environment |
| Aquatic Toxicity (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[2][3] | Warning | Environment |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure. The required level of protection varies based on the task being performed. Over 97% of pesticide exposure occurs through the skin, making dermal protection a primary focus.[4]
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | Long-sleeved shirt, long pants, closed-toe shoes. | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Safety glasses.[2] | Not required if handling sealed containers. |
| Weighing & Preparation (Solid) | Lab coat or chemical-resistant apron over long-sleeved shirt and pants. | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical safety goggles.[1] | Particulate respirator (e.g., N95) is required as dust may be generated.[1] |
| Handling Solutions | Chemical-resistant apron or coveralls over a long-sleeved shirt and pants. | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical safety goggles and a face shield if there is a splash hazard.[5] | Required if working outside of a certified chemical fume hood. |
| Spill Cleanup (Small) | Chemical-resistant coveralls. | Heavy-duty chemical-resistant gloves. | Chemical safety goggles and a face shield. | Particulate respirator.[1] |
| Waste Disposal | Lab coat or chemical-resistant apron. | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical safety goggles. | Not required if handling sealed waste containers. |
Note on PPE Use:
-
Gloves: Ensure sleeves are worn over the cuffs of gloves to prevent chemicals from entering.[2]
-
Footwear: Wear unlined chemical-resistant boots with pant legs worn over the boots to prevent pesticides from draining into them.[4]
Step-by-Step Handling and Disposal Procedures
Preparation and Safe Handling
-
Area Preparation: Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all handling procedures.[3] Keep the work area clean and organized.
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, glassware), and waste containers before starting work.
-
Weighing: When weighing the solid compound, do so in a fume hood to avoid dust inhalation.[3] Use anti-static weigh boats if necessary.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands and face thoroughly before breaks and at the end of your shift.[3]
Storage
-
Container: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Location: Store in a locked cabinet away from incompatible materials and food or drink.[3][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Spill Response Protocol
-
Evacuate: In case of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use a dust-binding material like sand, sawdust, or vermiculite (B1170534) to contain the powder.[1][3]
-
Collect and Label: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][3] Avoid raising dust.[1][3]
-
Decontaminate: Clean the spill area thoroughly with water and detergent.[1][3] All cleaning materials (wipes, absorbent pads) and contaminated water must be collected and disposed of as hazardous waste.[1]
Disposal Plan
-
Waste Collection: Do not dispose of this compound down the drain or in general waste.[1] Collect all waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.[1]
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
Professional Disposal: Arrange for collection and disposal through a licensed hazardous-waste disposal contractor.[1][3] The primary recommended disposal method is incineration at a licensed facility.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek medical attention immediately.[3][8] |
| Skin Contact | Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[8] Consult a physician if irritation persists.[6][9] |
| Eye Contact | Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[3][10] |
Experimental Workflow and Safety Plan
References
- 1. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
